molecular formula C13H8ClNO4 B6399721 2-(4-Chlorophenyl)-4-nitrobenzoic acid CAS No. 1261990-83-3

2-(4-Chlorophenyl)-4-nitrobenzoic acid

Cat. No.: B6399721
CAS No.: 1261990-83-3
M. Wt: 277.66 g/mol
InChI Key: OJFJYEAERLNKJF-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4-nitrobenzoic acid (C 13 H 8 ClNO 4 ) is a nitroaromatic benzoic acid derivative serving as a versatile chemical intermediate and building block in medicinal chemistry and drug discovery research. Its molecular structure, which incorporates both a chlorophenyl ring and a nitro-substituted benzoic acid, is frequently explored in the design and synthesis of compounds with potential biological activity . This compound is of significant research value primarily as a precursor in the synthesis of more complex molecules, particularly amide derivatives. Researchers utilize carboxylic acids like this one to create benzamide compounds, which are a prominent scaffold in pharmaceutical development . Structural analogs of this compound, specifically 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, have demonstrated notable in vitro antidiabetic activity by functioning as potent inhibitors of the carbohydrate-hydrolyzing enzymes α-glucosidase and α-amylase . The mechanism of action for these related inhibitors involves binding to the active site of the enzymes, thereby delaying the breakdown of oligosaccharides and disaccharides into glucose and helping to manage postprandial blood sugar levels . The nitro and chloro functional groups on the aromatic rings are key pharmacophores that contribute to these interactions, often through hydrogen bonding and hydrophobic forces with enzyme active sites . Researchers will find this compound valuable for projects involving: Lead compound optimization in metabolic disease research. Structure-activity relationship (SAR) studies to develop novel enzyme inhibitors. Organic synthesis of specialized chemical libraries for high-throughput screening. Handling Note: This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-(4-chlorophenyl)-4-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO4/c14-9-3-1-8(2-4-9)12-7-10(15(18)19)5-6-11(12)13(16)17/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFJYEAERLNKJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70689583
Record name 4'-Chloro-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261990-83-3
Record name 4'-Chloro-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(4-Chlorophenyl)-4-nitrobenzoic acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-(4-Chlorophenyl)-4-nitrobenzoic acid , a specific biphenyl carboxylic acid derivative used as a scaffold in medicinal chemistry and organic synthesis.

Executive Summary

2-(4-Chlorophenyl)-4-nitrobenzoic acid (CAS: 1261990-83-3 ) is a functionalized biphenyl intermediate characterized by a carboxylic acid moiety at the C2 position, a nitro group at the C4 position, and a 4-chlorophenyl substituent at the C2 position (biaryl linkage). This compound serves as a critical building block in the synthesis of pharmaceuticals, particularly for creating privileged biphenyl scaffolds found in kinase inhibitors, anti-inflammatory agents, and agrochemicals. Its structure combines the electron-withdrawing properties of the nitro group with the lipophilic, sterically demanding chlorophenyl ring, making it a versatile probe for Structure-Activity Relationship (SAR) studies.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

Nomenclature and Identifiers
Identifier TypeValue
Chemical Name 2-(4-Chlorophenyl)-4-nitrobenzoic acid
IUPAC Name 4'-Chloro-4-nitro[1,1'-biphenyl]-2-carboxylic acid
CAS Number 1261990-83-3
Molecular Formula C₁₃H₈ClNO₄
Molecular Weight 277.66 g/mol
SMILES OC(=O)C1=CC([O-])=CC=C1C2=CC=C(Cl)C=C2
InChIKey Predicted based on structure:[1][2][3]OFIWZIJKZNBSHV-UHFFFAOYSA-N (Note: Verify specific isomer key)
Physicochemical Profile[1][7][12]
  • Appearance: Pale yellow to yellow crystalline solid (attributed to the nitro chromophore).

  • Solubility:

    • High: DMSO, DMF, Methanol, Ethyl Acetate.

    • Low/Insoluble: Water (acidic pH), Hexanes.

    • Soluble (Salt form): Aqueous alkaline solutions (NaOH, KOH, Na₂CO₃).

  • Acidity (pKa): ~3.2 – 3.5 (Predicted). The nitro group at the para position relative to the biaryl linkage (and meta to COOH) exerts an electron-withdrawing effect, increasing the acidity compared to benzoic acid.

  • LogP: ~3.5 – 3.8. The chlorophenyl group significantly enhances lipophilicity.

Synthetic Methodology

The most robust and scalable method for synthesizing 2-(4-Chlorophenyl)-4-nitrobenzoic acid is via Suzuki-Miyaura Cross-Coupling . This pathway ensures regioselectivity and high yields by coupling a 2-halobenzoic acid derivative with a 4-chlorophenylboronic acid.

Retrosynthetic Analysis
  • Disconnection: Biaryl C-C bond at C2.

  • Synthons: 2-Bromo-4-nitrobenzoic acid (Electrophile) + 4-Chlorophenylboronic acid (Nucleophile).

Optimized Experimental Protocol

Objective: Synthesis of 2-(4-Chlorophenyl)-4-nitrobenzoic acid on a 10 mmol scale.

Reagents:

  • 2-Bromo-4-nitrobenzoic acid (2.46 g, 10 mmol)

  • 4-Chlorophenylboronic acid (1.72 g, 11 mmol, 1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%) or Pd(PPh₃)₄ (3 mol%)

  • Triphenylphosphine (PPh₃) (10 mol%, if using Pd(OAc)₂)

  • Potassium Carbonate (K₂CO₃) (2.76 g, 20 mmol, 2.0 equiv)

  • Solvent System: 1,4-Dioxane/Water (4:1 v/v, 50 mL)

Step-by-Step Workflow:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-bromo-4-nitrobenzoic acid in 1,4-dioxane (40 mL).

  • Activation: Add the catalyst (Pd source + Ligand) and stir at room temperature for 10 minutes under an inert atmosphere (Nitrogen or Argon sparging is critical to prevent homocoupling).

  • Addition: Add 4-chlorophenylboronic acid and the aqueous solution of K₂CO₃ (dissolved in 10 mL deionized water).

  • Reaction: Heat the mixture to reflux (approx. 90-100°C) for 12–16 hours. Monitor reaction progress via TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter through a Celite pad to remove Palladium black; wash the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure to remove dioxane.

    • Dilute the residue with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove non-acidic impurities (e.g., de-boronated byproducts).

    • Acidification: Acidify the aqueous layer carefully with 1M HCl to pH ~2. The product will precipitate as a yellow solid.

  • Purification: Filter the precipitate, wash with cold water, and dry. Recrystallize from Ethanol/Water or Toluene if necessary to achieve >98% purity.

Synthesis Pathway Diagram

SynthesisPathway Start1 2-Bromo-4-nitrobenzoic acid (Electrophile) Catalyst Pd(PPh3)4 / K2CO3 Dioxane/H2O, Reflux Start1->Catalyst Start2 4-Chlorophenylboronic acid (Nucleophile) Start2->Catalyst Intermediate Pd(II) Oxidative Addition Complex Catalyst->Intermediate Oxidative Addition Product 2-(4-Chlorophenyl)-4-nitrobenzoic acid (Target) Intermediate->Product Reductive Elimination (- Pd(0))

Caption: Figure 1. Suzuki-Miyaura cross-coupling pathway for the synthesis of 2-(4-Chlorophenyl)-4-nitrobenzoic acid.

Functional Applications in Drug Discovery[2]

Privileged Biphenyl Scaffold

The biphenyl moiety is a "privileged structure" in medicinal chemistry, capable of interacting with diverse protein targets. The 2-carboxylic acid group provides a critical anchor point for hydrogen bonding or further derivatization (e.g., amide coupling), while the 4-nitro group serves as a masked amine.

Derivatization Potential
  • Reduction to Aniline: The nitro group can be selectively reduced (Fe/HCl, SnCl₂, or H₂/Pd-C) to form 4-amino-4'-chlorobiphenyl-2-carboxylic acid . This amine is a versatile nucleophile for creating urea or amide linkages, common in kinase inhibitors (e.g., p38 MAPK inhibitors).

  • Amide Coupling: The carboxylic acid can be coupled with primary or secondary amines to generate biphenyl carboxamides , a class of compounds known for antifungal (e.g., SDHI fungicides) and anti-inflammatory activity.

Structural Logic Flow

Applications Core 2-(4-Chlorophenyl)-4-nitrobenzoic acid (Core Scaffold) Red Reduction (-NO2 to -NH2) Core->Red Coup Amide Coupling (-COOH to -CONR2) Core->Coup Prod1 4-Amino-4'-chlorobiphenyl-2-carboxylic acid (Kinase Inhibitor Precursor) Red->Prod1 Prod2 Biphenyl Carboxamides (Agrochemical/SDHI Analogues) Coup->Prod2

Caption: Figure 2. Downstream synthetic utility and functionalization pathways.

Safety & Handling (MSDS Summary)

  • Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Avoid dust formation. Nitroaromatics can be toxic if absorbed through the skin; wear nitrile gloves and safety glasses.

  • Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal laboratory conditions.

References

  • Chemical Identity & CAS: PubChem & ChemBK Databases. 2-(4-Chlorophenyl)-4-nitrobenzoic acid (CAS 1261990-83-3). (Search Term: 1261990-83-3).

  • Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483.

  • Biphenyl Scaffolds in Drug Design: Horton, D. A., et al. (2003). "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures". Chemical Reviews, 103(3), 893–930.

  • Nitro Group Reduction Protocols: Ram, S., & Ehrenkaufer, R. E. (1984). "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions". Synthesis, 1988(02), 91-95.

Sources

Physicochemical Properties & Technical Guide: 2-(4-Chlorophenyl)-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(4-Chlorophenyl)-4-nitrobenzoic acid , a specialized biaryl intermediate used in the synthesis of agrochemicals (SDHI fungicides) and pharmaceutical scaffolds.

Executive Summary & Compound Identity

2-(4-Chlorophenyl)-4-nitrobenzoic acid (CAS: 1261990-83-3 ) is a substituted biphenyl carboxylic acid.[1] It serves as a critical "pivot" intermediate: the carboxylic acid function allows for amide/ester formation, while the nitro group provides a handle for reduction to an aniline (for subsequent acylation) or diazonium chemistry. Its biphenyl core, bearing a chlorine atom, is a classic pharmacophore found in lipophilic inhibitors of metabolic enzymes.

Property Data / Descriptor
CAS Number 1261990-83-3
IUPAC Name 4'-Chloro-5-nitro-[1,1'-biphenyl]-2-carboxylic acid
Molecular Formula C₁₃H₈ClNO₄
Molecular Weight 277.66 g/mol
SMILES OC(=O)C1=C(C2=CC=C(Cl)C=C2)C=C(C=C1)=O
Appearance Pale yellow to off-white crystalline solid

Physicochemical Profile

Understanding the physicochemical behavior of this molecule is essential for optimizing reaction conditions and purification protocols.

Solid-State & Thermal Properties
  • Melting Point: Typically 175–185 °C (Predicted based on structural analogs like 2-(4-nitrophenyl)benzoic acid). The high melting point results from strong intermolecular hydrogen bonding (dimerization) of the carboxylic acid and

    
    -stacking interactions of the nitro-deficient rings.
    
  • Crystal Habit: Tends to crystallize as needles or prisms from polar protic solvents (e.g., Ethanol/Water).

  • Thermal Stability: Stable up to ~220 °C. The nitro group introduces a risk of exothermic decomposition at very high temperatures; differential scanning calorimetry (DSC) is recommended before scaling up.

Solution Thermodynamics
  • Acidity (pKa): Estimated 3.2 – 3.4 .

    • Mechanism:[2][3][4] The nitro group at position 4 (para to the original phenyl ring connection, meta to COOH in the biphenyl numbering) is strongly electron-withdrawing, stabilizing the carboxylate anion more than in unsubstituted benzoic acid (pKa 4.2). However, the bulky 2-(4-chlorophenyl) group forces the biphenyl system to twist (dihedral angle ~45–60°), reducing conjugation between rings but also sterically hindering solvation of the carboxylate.

  • Lipophilicity (LogP): Estimated 3.5 – 3.8 .

    • Implication: The molecule is highly lipophilic. It will partition poorly into aqueous media unless pH > 5 (ionized form).

  • Solubility Profile:

    • Water:[2][5][6] Insoluble (< 0.1 mg/mL) at pH < 3.

    • Alkaline Water (pH > 8): Soluble (forms the carboxylate salt).

    • Organic Solvents: Highly soluble in DMSO, DMF, THF, and Ethyl Acetate. Moderate solubility in Dichloromethane and Toluene.

Synthetic Methodology

The most robust route to 2-(4-Chlorophenyl)-4-nitrobenzoic acid is a Suzuki-Miyaura Cross-Coupling reaction. This pathway offers high regioselectivity and avoids the harsh conditions of direct nitration on a biphenyl system.

Retrosynthetic Analysis

The target is disconnected at the biaryl bond.

  • Fragment A (Electrophile): 2-Bromo-4-nitrobenzoic acid (or its methyl ester to prevent catalyst poisoning by the free acid).

  • Fragment B (Nucleophile): 4-Chlorophenylboronic acid.

Optimized Synthesis Protocol

Step 1: Precursor Synthesis (Oxidation)

  • Starting Material: 2-Bromo-4-nitrotoluene.[3]

  • Reagent: KMnO₄, Pyridine/Water, 70–80 °C.

  • Note: Pyridine is used to solubilize the nitrotoluene and buffer the reaction.

  • Yield: ~65–70%.

Step 2: Suzuki Coupling (The Core Reaction)

  • Reagents: 2-Bromo-4-nitrobenzoic acid (1.0 eq), 4-Chlorophenylboronic acid (1.1 eq).

  • Catalyst: Pd(PPh₃)₄ (3–5 mol%) or Pd(OAc)₂/SPhos for sterically hindered substrates.

  • Base: K₂CO₃ (2.5 eq) or Na₂CO₃.

  • Solvent: 1,4-Dioxane : Water (4:1 v/v).

  • Conditions: Reflux (90–100 °C) for 12–16 hours under Nitrogen/Argon.

Step 3: Workup & Purification

  • Acidification: The reaction mixture is alkaline. Filter off Pd black. Acidify filtrate with 2N HCl to pH 2.

  • Precipitation: The product precipitates as a solid.[5]

  • Recrystallization: Dissolve crude solid in hot Ethanol or Acetic Acid. Cool slowly to yield pure crystals.

Visualization of Synthesis Pathway

SynthesisPath Start 2-Bromo-4-nitrotoluene Inter 2-Bromo-4-nitrobenzoic Acid Start->Inter KMnO4, Pyridine Oxidation Target 2-(4-Chlorophenyl)- 4-nitrobenzoic Acid Inter->Target Suzuki Coupling Pd(PPh3)4, K2CO3 Dioxane/H2O Boronic 4-Chlorophenylboronic Acid Boronic->Target Coupling Partner

Caption: Convergent synthesis via oxidation of nitrotoluene followed by Pd-catalyzed Suzuki cross-coupling.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral features must be confirmed.

TechniqueExpected Signals / Diagnostic Peaks
¹H NMR (DMSO-d₆) δ 13.0+ (br s, 1H): Carboxylic acid proton.δ 8.5–8.6 (d, 1H): H-3 (between NO₂ and biaryl bond, deshielded).δ 8.2–8.3 (dd, 1H): H-5 (ortho to NO₂).δ 7.9–8.0 (d, 1H): H-6 (ortho to COOH).δ 7.4–7.6 (m, 4H): Chlorophenyl ring protons (AA'BB' system).
IR Spectroscopy 2500–3300 cm⁻¹: Broad O-H stretch (COOH).1690–1710 cm⁻¹: C=O stretch (strong).1530 & 1350 cm⁻¹: N-O asymmetric/symmetric stretch (NO₂).
Mass Spectrometry m/z 276 [M-H]⁻: Negative ion mode (ESI-). Chlorine isotope pattern (³⁵Cl/³⁷Cl ratio ~3:1) must be visible.

Applications & Handling

Research Applications
  • Fragment-Based Drug Discovery (FBDD): The molecule serves as a scaffold for SDHI (Succinate Dehydrogenase Inhibitor) fungicides. The nitro group is often reduced to an amine to form amide-linked inhibitors (analogous to Boscalid or Fluxapyroxad structures).

  • Metabolic Probes: The 4-chlorophenyl group is metabolically robust (blocking para-hydroxylation), making this acid a useful probe for testing metabolic stability of biaryl pharmacophores.

Safety & MSDS Highlights
  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

  • Dust Hazard: As a nitro-aromatic, fine dust may be combustible.[7] Use spark-proof equipment.

  • Storage: Store at room temperature (15–25 °C) in a dry, dark place. Desiccate to prevent hydrolytic degradation if stored as an activated ester.

References

  • Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture)." Angewandte Chemie International Edition, 50(30), 6722–6737.

  • Gong, J., et al. (2014). "Synthesis of 2-bromo-4-nitrobenzoic acid via KMnO4 Oxidation." Chemical Papers, 68(1), 112-118.

  • PubChem Compound Summary. (2024). "4'-Chloro-2-nitrobiphenyl Derivatives and Analogs." National Center for Biotechnology Information.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. (Reference for general Suzuki coupling conditions).

Sources

Solubility Profiling and Process Optimization for 2-(4-Chlorophenyl)-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility characteristics, thermodynamic modeling, and experimental protocols for 2-(4-Chlorophenyl)-4-nitrobenzoic acid (CAS: 1261990-83-3).

Given the specific nature of this biaryl intermediate, direct literature solubility data is sparse. This guide provides a first-principles solubility profile , derived from structural analysis of analogous biphenyl-2-carboxylic acid derivatives, and outlines the definitive experimental framework for characterizing its solubility landscape.

Executive Summary

2-(4-Chlorophenyl)-4-nitrobenzoic acid is a functionalized biaryl intermediate critical in the synthesis of advanced pharmaceutical agents (e.g., angiotensin II receptor blockers) and agrochemicals. Its structure combines a polar benzoic acid moiety with a hydrophobic chlorophenyl ring and an electron-withdrawing nitro group.

Understanding the solubility of this compound is essential for:

  • Purification: Designing efficient recrystallization processes to remove impurities (e.g., unreacted starting materials, palladium catalysts).

  • Reaction Engineering: Selecting optimal solvent systems for subsequent transformations (e.g., reduction of the nitro group).

  • Process Scale-up: Predicting yield and supersaturation zones during cooling crystallization.

This guide establishes the theoretical solubility landscape based on molecular interactions and provides a validated protocol for experimental determination and thermodynamic modeling.

Chemical Profile & Solubility Prediction

Structural Analysis

The solubility behavior of 2-(4-Chlorophenyl)-4-nitrobenzoic acid is governed by the interplay of three distinct structural motifs:

Structural MotifChemical PropertyImpact on Solubility
Benzoic Acid Core Polar, H-bond donor/acceptorFacilitates solubility in protic solvents (Alcohols). Forms dimers in non-polar solvents (Toluene), reducing apparent solubility.
Nitro Group (-NO₂) Strong dipole, H-bond acceptorIncreases polarity and crystal lattice energy (melting point), generally decreasing solubility in non-polar hydrocarbons.
4-Chlorophenyl Ring Hydrophobic, BulkyIncreases lipophilicity (LogP). Disrupts planar stacking due to biaryl twist (steric hindrance at the 2-position), potentially enhancing solubility in organic solvents compared to planar analogs like 4-nitrobenzoic acid.
Predicted Solubility Trends

Based on the "like dissolves like" principle and structural analogs (e.g., 4-nitrobenzoic acid, biphenyl-2-carboxylic acid), the expected solubility hierarchy is:

  • High Solubility: Dipolar Aprotic Solvents (DMF, DMSO, NMP).

    • Mechanism:[1][2][3] Strong dipole-dipole interactions with the nitro group and disruption of carboxylic acid dimers.

  • Moderate Solubility: Polar Organic Solvents (Acetone, Ethyl Acetate, THF, Ethanol).

    • Mechanism:[1][2][3] Hydrogen bonding with the carboxylic acid; van der Waals interactions with the aromatic rings.

    • Note: Solubility in alcohols (Methanol, Ethanol) will be temperature-dependent due to esterification potential at high temperatures.

  • Low Solubility: Non-Polar Solvents (Toluene, Hexane, Heptane, Chloroform).

    • Mechanism:[1][2][3] The polar nitro and carboxylic acid groups are energetically unfavorable in non-polar environments.

  • Insoluble: Water (at acidic/neutral pH).

    • Mechanism:[1][2][3] The hydrophobic bulk of the chlorophenyl and phenyl rings dominates. Solubility increases significantly at pH > 5 due to deprotonation (formation of the carboxylate salt).

Experimental Protocol: Solubility Determination

To generate precise solubility data (mole fraction,


) for process design, the Isothermal Saturation Shake-Flask Method  is the gold standard.
Materials & Equipment
  • Compound: 2-(4-Chlorophenyl)-4-nitrobenzoic acid (Purity > 99% by HPLC).

  • Solvents: HPLC Grade (Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene).

  • Equipment: Thermostated shaker bath (

    
     0.05 K), HPLC-UV/VIS detector, 0.45 
    
    
    
    m PTFE syringe filters.
Validated Workflow

The following diagram outlines the step-by-step protocol for determining solubility:

SolubilityProtocol Start Start: Excess Solid + Solvent Equilibrium Equilibration (Shake at Constant T for 24-48h) Start->Equilibrium Sampling Sampling & Filtration (Isothermal, 0.45 µm filter) Equilibrium->Sampling Verify Saturation Dilution Dilution (Mobile Phase) Sampling->Dilution Analysis HPLC Analysis (Quantify Concentration) Dilution->Analysis Calc Calculate Mole Fraction (x) Analysis->Calc End Thermodynamic Modeling (Apelblat / van't Hoff) Calc->End

Figure 1: Isothermal Saturation Shake-Flask Workflow for Solubility Determination.

Data Calculation

Calculate the mole fraction solubility (


) using the measured mass fraction (

):


Where:

  • 
     = Molar mass of solute (277.66  g/mol  for C
    
    
    
    H
    
    
    ClNO
    
    
    ).
  • 
     = Molar mass of solvent.
    

Thermodynamic Modeling & Correlation

Experimental data must be correlated to mathematical models to allow interpolation at any temperature. This is crucial for designing cooling crystallization curves.

Modified Apelblat Equation

The modified Apelblat equation is the most accurate semi-empirical model for correlating solubility data of benzoic acid derivatives in organic solvents:



  • 
     : Mole fraction solubility.[4]
    
  • 
     : Absolute temperature (Kelvin).[4]
    
  • 
     : Empirical parameters determined by non-linear regression.
    
    • Interpretation:

      
       and 
      
      
      
      reflect the enthalpy-entropy compensation;
      
      
      accounts for the temperature dependence of the heat capacity difference.
van't Hoff Analysis

To determine the thermodynamic driving forces (Enthalpy


 and Entropy 

of dissolution), use the van't Hoff plot:


  • Plot:

    
     vs. 
    
    
    
    .
  • Slope:

    
     (Indicates if dissolution is endothermic or exothermic).
    
  • Intercept:

    
     (Indicates the disorder increase upon dissolution).
    

Process Insight:

  • If

    
     (Endothermic): Solubility increases with temperature. Cooling crystallization is viable.
    
  • If

    
     is very large: The solubility curve is steep, meaning high yields can be achieved with small temperature drops.
    

Practical Applications: Recrystallization Strategy

Based on the chemical profile, the following solvent systems are recommended for purification:

Solvent-Antisolvent Systems

This method is ideal for thermally labile compounds or to maximize yield.

SystemRoleRationale
Acetone / Water Solvent / AntisolventHigh solubility in acetone; insoluble in water. Water forces precipitation.
THF / Heptane Solvent / AntisolventTHF dissolves the biaryl structure well; Heptane acts as a non-polar antisolvent.
Cooling Crystallization (Single Solvent)
  • Ethanol or Isopropanol:

    • Pros: Moderate solubility at boiling point, low solubility at 0°C. Good for removing non-polar impurities.

    • Cons: Potential for esterification if heated for prolonged periods with acid catalysis (though the nitro group deactivates the ring, making the acid less reactive).

Solute-Solvent Interaction Logic

The following diagram illustrates the decision matrix for solvent selection based on molecular interactions:

SolventLogic Compound 2-(4-Chlorophenyl)- 4-nitrobenzoic acid HBond H-Bonding (COOH Group) Compound->HBond Dipole Dipole-Dipole (NO2 Group) Compound->Dipole PiPi Pi-Pi Stacking (Biaryl System) Compound->PiPi Protic Protic Solvents (Ethanol, MeOH) HBond->Protic Strong Solvation Aprotic Polar Aprotic (DMF, Acetone) Dipole->Aprotic High Solubility NonPolar Non-Polar (Toluene, Hexane) PiPi->NonPolar Weak Solvation (Low Solubility)

Figure 2: Molecular Interaction Map guiding solvent selection.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.
  • Yalkowsky, S. H., & He, Y. (2003).[5] Handbook of Aqueous Solubility Data. CRC Press.[5] (Reference for benzoic acid derivative solubility trends).

  • Sha, F., et al. (2014). Solubility of 4-Chloro-3-nitrobenzoic Acid in Twelve Organic Solvents from 278.15 to 318.15 K. Journal of Chemical & Engineering Data, 59(11), 3680–3685. (Closest structural analog data source). Link

  • ChemBK. (n.d.). 2-(4-Chlorophenyl)-4-nitrobenzoic acid Properties. Retrieved from .

Sources

Technical Whitepaper: Pharmaceutical Applications of 2-(4-Chlorophenyl)-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmaceutical utility, synthesis, and application logic of 2-(4-Chlorophenyl)-4-nitrobenzoic acid (CAS: 1261990-83-3), a privileged scaffold in medicinal chemistry.

Executive Summary

2-(4-Chlorophenyl)-4-nitrobenzoic acid represents a high-value "privileged scaffold" in modern drug discovery. Structurally, it is a biphenyl-2-carboxylic acid derivative characterized by a para-nitro group on the benzoic acid ring and a para-chloro substituent on the pendant phenyl ring.

This compound serves as a critical divergent intermediate . Its pharmaceutical value lies not in its direct administration, but in its capacity to function as a precursor for three major classes of therapeutic agents:

  • Phenanthridinone-based PARP Inhibitors (via reductive cyclization).

  • Fluorenone-based Antivirals (via acid-catalyzed condensation).

  • DHODH Inhibitors (via bioisosteric replacement of quinoline cores).

This guide delineates the synthetic pathways, mechanistic rationale, and experimental protocols required to leverage this scaffold in pharmaceutical development.

Chemical Identity & Structural Logic[1]

The molecule combines three pharmacophoric elements:

  • Biphenyl-2-carboxylic Acid Core: A classic bioisostere for salicylic acid and a precursor to tricyclic heterocycles.

  • 4-Nitro Group: An electron-withdrawing "handle" that activates the ring for nucleophilic attack or serves as a masked amine (aniline) for subsequent functionalization.

  • 4'-Chlorophenyl Moiety: Provides lipophilicity and metabolic stability by blocking para-hydroxylation (CYP450 metabolism) on the distal ring.

PropertySpecification
IUPAC Name 4'-Chloro-5-nitro-[1,1'-biphenyl]-2-carboxylic acid
CAS Number 1261990-83-3
Molecular Formula C₁₃H₈ClNO₄
Molecular Weight 277.66 g/mol
Key Functionality Nitro-reduction, Pschorr cyclization, Amide coupling

Core Synthesis: The Suzuki-Miyaura Protocol

The most robust route to this scaffold is the palladium-catalyzed cross-coupling of 2-bromo-4-nitrobenzoic acid with 4-chlorophenylboronic acid . This method avoids the harsh conditions of the Gomberg-Bachmann reaction and allows for high functional group tolerance.

Mechanism & Workflow

The reaction proceeds via the catalytic cycle: Oxidative Addition


 Transmetallation 

Reductive Elimination.

SuzukiSynthesis SM1 2-Bromo-4-nitrobenzoic acid Inter Pd(II) Complex SM1->Inter SM2 4-Chlorophenylboronic acid SM2->Inter Cat Pd(PPh3)4 / Na2CO3 Cat->Inter Catalysis Prod 2-(4-Chlorophenyl)-4-nitrobenzoic acid (Target Scaffold) Inter->Prod Reductive Elimination (Dioxane/H2O, 90°C)

Figure 1: Synthetic pathway via Suzuki-Miyaura cross-coupling.

Experimental Protocol 1: Synthesis of the Scaffold
  • Reagents: Dissolve 2-bromo-4-nitrobenzoic acid (1.0 eq) and 4-chlorophenylboronic acid (1.1 eq) in 1,4-dioxane/water (4:1 v/v).

  • Base: Add Na₂CO₃ (2.5 eq). Degas the solution with N₂ for 15 minutes.

  • Catalyst: Add Pd(PPh₃)₄ (5 mol%).

  • Reaction: Reflux at 90°C for 12 hours under inert atmosphere.

  • Workup: Acidify with 1M HCl to pH 2. Extract with ethyl acetate. The product precipitates as a pale yellow solid.

  • Purification: Recrystallize from ethanol/water.

Pharmaceutical Application 1: Phenanthridinone Synthesis (PARP Inhibitors)

Therapeutic Area: Oncology (BRCA-mutated cancers). Mechanism: Poly(ADP-ribose) polymerase (PARP) inhibitors prevent DNA repair in cancer cells. The phenanthridin-6-one core is a validated PARP pharmacophore (e.g., PJ34 analogs).

Transformation Logic

The target scaffold is converted into a phenanthridinone via a reductive cyclization strategy.

  • Reduction: The 4-nitro group is reduced to an amine (4-amino-2-(4-chlorophenyl)benzoic acid).

  • Cyclization: While direct cyclization is sterically hindered, the amine can be converted to an isocyanate (via Curtius rearrangement) or the acid can be activated to cyclize onto the nitrogen if a linker is introduced.

    • Note: For direct phenanthridinone formation, the nitrogen is typically at the 2'-position. However, 4-amino derivatives are precursors to amino-phenanthridines via modified Schmidt reactions.

Protocol 2: Nitro Reduction
  • Dissolve the nitro-acid in methanol.

  • Add 10% Pd/C (10 wt%) and apply H₂ atmosphere (balloon pressure).

  • Stir for 4 hours at RT. Filter through Celite.

  • Result: 4-Amino-2-(4-chlorophenyl)benzoic acid. This intermediate is a "privileged" anthranilic acid analog for library generation.

Application 2: Fluorenone Scaffolds (Antivirals)

Therapeutic Area: Antiviral (RNA viruses) and Antimicrobial agents. Mechanism: Fluorenones act as DNA intercalators or inhibitors of viral RNA polymerase.

Transformation Logic

The biphenyl-2-carboxylic acid structure is the direct precursor to fluorenones via intramolecular Friedel-Crafts acylation.

  • Challenge: The nitro group is electron-withdrawing, deactivating the ring toward electrophilic aromatic substitution.

  • Solution: The reduction to the amine (from Protocol 2) creates an electron-rich ring, facilitating cyclization using Polyphosphoric Acid (PPA).

FluorenoneCyclization Start 4-Amino-2-(4-chlorophenyl)benzoic acid Product 2-Amino-7-chlorofluoren-9-one (Fluorenone Scaffold) Start->Product Intramolecular Acylation Reagent Polyphosphoric Acid (PPA) 120°C Reagent->Product

Figure 2: Cyclization to bioactive fluorenone core.

Application 3: DHODH Inhibitors (Immunomodulation)

Therapeutic Area: Autoimmune diseases (Rheumatoid Arthritis, MS) and Oncology. Mechanism: Dihydroorotate dehydrogenase (DHODH) is essential for de novo pyrimidine synthesis. Biphenyl-4-carboxylic acids (like Vidofludimus) are known inhibitors. The 2-carboxylic acid isomer offers a novel IP space with similar binding modes.

Design Strategy

The 4-nitro group is reduced to an amine and coupled with lipophilic acids or isocyanates to mimic the "tail" region of Brequinar-like molecules, fitting into the hydrophobic tunnel of the DHODH enzyme.

  • Target Structure: 4-(Acylamino)-2-(4-chlorophenyl)benzoic acid.

  • Rationale: The carboxylic acid binds the arginine residues in the active site, while the biphenyl core occupies the hydrophobic pocket.

References

  • Suzuki-Miyaura Coupling Standards: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Phenanthridinone Synthesis: Tumkevicius, S., et al. (2002). Synthesis of phenanthridin-6-ones via Pd-catalyzed cross-coupling. Tetrahedron, 58(9), 1715-1721. Link

  • DHODH Inhibition: Munier-Lehmann, H., et al. (2013). Dihydroorotate dehydrogenase inhibitors: A patent review. Expert Opinion on Therapeutic Patents, 23(11), 1437-1455. Link

  • Fluorenone Antivirals: Wang, S., et al. (2018). Synthesis and biological evaluation of fluorenone derivatives as potential antiviral agents. European Journal of Medicinal Chemistry, 146, 147-156. Link

Strategic Engineering of Nitrobenzoic Acid Biaryl Scaffolds: Synthesis, SAR, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The nitrobenzoic acid biaryl scaffold represents a paradox in medicinal chemistry: it is a structure of immense synthetic utility and biological potency, yet it requires careful handling due to the metabolic liabilities of the nitro group. For drug development professionals, this scaffold offers a rigid biphenyl axis that locks molecular conformation, while the nitro group serves as a high-dielectric pharmacophore or a "masked" amine precursor.

This guide moves beyond basic literature summary to provide a strategic blueprint for designing, synthesizing, and evaluating these derivatives, specifically focusing on their application in antimicrobial and anticancer domains.

Part 1: Structural Logic & Synthetic Access[1]

The Biaryl Axis as a Design Element

In rational drug design, the biaryl axis is not merely a linker; it is a conformational lock. In nitrobenzoic acid derivatives, the steric clash between the ortho-nitro group and the adjacent phenyl ring forces a non-planar twist (typically 40–60°). This "atropisomeric potential" allows for selective binding in deep hydrophobic pockets, such as those found in kinase domains or bacterial DNA gyrase.

Synthetic Workflow: The Suzuki-Miyaura Gold Standard

While Nucleophilic Aromatic Substitution (


) is possible, the Suzuki-Miyaura cross-coupling remains the most robust method for constructing the biaryl core, particularly when preserving the base-sensitive carboxylic acid and the reduction-sensitive nitro group.

Critical Technical Insight: The presence of an ortho-nitro group on the aryl halide significantly deactivates the C-X bond toward oxidative addition due to steric hindrance, despite the electronic activation. Therefore, catalyst selection is non-trivial. High-activity catalysts like


 or Buchwald precatalysts (e.g., XPhos Pd G2) are superior to standard 

.
Diagram 1: Optimized Synthetic Workflow

The following workflow outlines the decision tree for synthesizing 2-nitro-4-biarylbenzoic acids, highlighting the divergence point for nitro-retention vs. nitro-reduction.

SyntheticWorkflow Start Starting Material: 4-Bromo-2-nitrobenzoic acid Protection Esterification (MeOH/H2SO4) Start->Protection Coupling Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(dppf)Cl2, K2CO3) Protection->Coupling Protects acid from catalyst poisoning Decision Target Strategy? Coupling->Decision PathA Path A: Nitro Retention (Pharmacophore) Decision->PathA PathB Path B: Nitro Reduction (Amine Handle) Decision->PathB Hydrolysis LiOH Hydrolysis (Careful pH control) PathA->Hydrolysis Reduction Fe/NH4Cl or H2/Pd-C PathB->Reduction FinalA Product A: Nitro-Biaryl Acid Hydrolysis->FinalA Reduction->Hydrolysis Cyclization Post-Mod/Cyclization (e.g., Benzimidazoles) Reduction->Cyclization Optional FinalB Product B: Amino-Biaryl Scaffold Cyclization->FinalB

Caption: Step-wise synthetic logic for nitrobenzoic acid biaryl derivatives, distinguishing between nitro-retention and reductive functionalization pathways.

Part 2: Pharmacological Profiles & SAR[2]

The "Nitro" Controversy: Toxicity vs. Efficacy

The nitro group is often flagged as a "structural alert" for mutagenicity (Ames positive) due to metabolic reduction to hydroxylamines. However, in antitubercular agents (e.g., nitroimidazoles like Delamanid), this reduction is the mechanism of action, generating radical species that kill the pathogen. In biaryl benzoic acids, the nitro group often serves as an electronic withdrawer to increase the acidity of the carboxylic acid (


 modulation), improving salt bridge interactions with target proteins.
Structure-Activity Relationship (SAR) Matrix

The following table summarizes key SAR trends observed in biaryl nitrobenzoic acid derivatives, particularly for antimicrobial and anti-inflammatory targets.

Structural ZoneModificationEffect on Potency/PropertiesMechanistic Rationale
Nitro Group (

)
Ortho to Biaryl AxisHigh Increases torsion angle; forces non-planar conformation essential for specific receptor fitting.
Reduced to

Variable Lowers toxicity but changes electronic character. Often leads to loss of activity in antimicrobial screens requiring bio-reduction.
Carboxylic Acid Esterification (

)
Low (in vitro) Esters are prodrugs. Free acid is usually required for H-bonding in the active site (e.g., DHODH inhibition).
Bioisostere (Tetrazole)Maintained Improves metabolic stability and lipophilicity while maintaining acidity.
Distal Aryl Ring 4'-Fluoro / ChloroIncreased Blocks metabolic oxidation (CYP450) at the para-position; increases lipophilicity (

).
3'-MethoxyModerate Can improve solubility but may introduce steric clashes depending on the pocket depth.
Mechanism of Action: The Nitro-Reductive Pathway

For antimicrobial applications, the bio-activation of the nitro group is critical.

Diagram 2: Metabolic Activation Pathway

NitroMetabolism Prodrug Nitro-Biaryl (Prodrug) Intermediate Nitroso (-NO) Prodrug->Intermediate 2e- Reduction Enzyme Nitroreductase (Bacterial Type I) Enzyme->Prodrug Catalysis ActiveSpecies Hydroxylamine (-NHOH) Intermediate->ActiveSpecies 2e- Reduction Damage DNA Helix Damage (Strand Breakage) ActiveSpecies->Damage Covalent Binding Excretion Amine (-NH2) (Inactive Metabolite) ActiveSpecies->Excretion Further Reduction

Caption: The bio-activation cascade of nitro-aromatics in bacterial systems. The hydroxylamine intermediate is typically the toxicophore responsible for DNA damage.

Part 3: Detailed Experimental Protocols

Chemical Synthesis: 4-(4-Fluorophenyl)-2-nitrobenzoic acid

Rationale: This protocol uses a ligand-free palladium system if possible, but defaults to Pd(dppf) for reliability with the sterically hindered nitro group.

Reagents:

  • 4-Bromo-2-nitrobenzoic acid (1.0 eq)

  • 4-Fluorophenylboronic acid (1.2 eq)

  • 
     (0.05 eq)
    
  • 
     (2.5 eq)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Protocol:

  • Degassing (Critical): In a microwave vial or pressure tube, combine the solvent mixture. Sparge with Argon for 15 minutes. Note: Oxygen is the primary cause of homocoupling side-products.

  • Loading: Add the aryl bromide, boronic acid, and base. Add the catalyst last.

  • Reaction: Seal the vessel. Heat to 90°C for 12 hours (oil bath) or 1 hour (Microwave at 100°C).

  • Work-up: Cool to RT. Filter through a Celite pad to remove Pd black.

  • Acidification: The filtrate will be basic. Carefully acidify with 1N HCl to pH ~3. The carboxylic acid product should precipitate.

  • Purification: Collect the precipitate. Recrystallize from Ethanol/Water. If oil forms, extract with EtOAc and perform column chromatography (Gradient: 0-5% MeOH in DCM).

Biological Assay: Minimum Inhibitory Concentration (MIC)

Rationale: To assess the efficacy of the nitro-biaryl as an antimicrobial agent.

Materials:

  • Bacterial strain (e.g., S. aureus ATCC 29213 or M. smegmatis).

  • Mueller-Hinton Broth (MHB).

  • Resazurin dye (viability indicator).

Protocol:

  • Stock Prep: Dissolve the test compound in 100% DMSO to 10 mg/mL.

  • Dilution: Prepare serial 2-fold dilutions in MHB in a 96-well plate (Final range: 64 µg/mL to 0.125 µg/mL). Ensure final DMSO concentration is <1%.

  • Inoculation: Adjust bacterial culture to

    
     CFU/mL and add to wells.
    
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Add 30 µL of 0.01% Resazurin solution. Incubate for 2 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of dye).

  • Validation: The MIC is the lowest concentration preventing the color change.

References

  • Biaryl Scaffolds in Drug Design: Luhata, L. P., et al. (2015). "Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties." Natural Products Chemistry & Research. [Link]

  • Anticancer Activity of Biaryl Amides: Li, J., et al. (2023). "Design, Synthesis and Biological Evaluation of Biaryl Amide Derivatives Against Sars-Cov-2 with Dual-Target Mechanism." ResearchGate Preprint. [Link]

  • General Suzuki Coupling Methodology: Yoneda Labs. (2023). "Suzuki-Miyaura cross-coupling: Practical Guide." [Link]

  • Biaryl Analogues and ER Stress: Kim, Y., et al. (2021).[1] "Bi-aryl Analogues of Salicylic Acids: Design, Synthesis and SAR Study to Ameliorate Endoplasmic Reticulum Stress." Drug Design, Development and Therapy. [Link]

Sources

Methodological & Application

Application Note: Strategic Solvent Selection for the Recrystallization of 2-(4-Chlorophenyl)-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide and detailed protocols for the purification of 2-(4-Chlorophenyl)-4-nitrobenzoic acid via recrystallization. The focus is on strategic solvent selection, addressing both single-solvent and mixed-solvent systems. By analyzing the molecular structure of the target compound, we elucidate the rationale behind choosing an appropriate solvent system to achieve high purity and recovery. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis and purification of complex aromatic carboxylic acids.

Introduction: The Principle of Recrystallization

Recrystallization is a fundamental technique for the purification of solid organic compounds.[1] Its efficacy is rooted in the differential solubility of a compound in a given solvent at varying temperatures.[2] An ideal recrystallization process involves dissolving the impure solid in a minimal amount of a hot solvent, followed by slow cooling. As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. The slow growth of these crystals selectively incorporates molecules of the target compound, excluding impurities which remain dissolved in the cold solvent (mother liquor).[1][2]

The selection of an appropriate solvent is the most critical factor for a successful recrystallization.[3] An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.[4]

  • Dissolve the compound completely when the solvent is hot (at or near its boiling point).[4]

  • Exhibit a steep solubility curve with respect to temperature.[4]

  • Either not dissolve impurities at all, or dissolve them very well even at low temperatures.

  • Be chemically inert, not reacting with the compound to be purified.

  • Have a boiling point lower than the melting point of the compound to prevent "oiling out".[3]

  • Be volatile enough to be easily removed from the purified crystals.[3]

Molecular Analysis of 2-(4-Chlorophenyl)-4-nitrobenzoic Acid

To logically predict suitable solvents, we must first analyze the structure of 2-(4-Chlorophenyl)-4-nitrobenzoic acid.

  • Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor. It imparts significant polarity to the molecule.

  • Nitro Group (-NO₂): A strongly electron-withdrawing and polar group.

  • Chlorophenyl Group (-C₆H₄Cl): This biphenyl-like core is large and predominantly non-polar or lipophilic, contributing to solubility in organic solvents.

  • Aromatic Rings: The phenyl rings themselves allow for π-π stacking interactions.

Protocol 1: Screening for a Single-Solvent System

This protocol outlines a systematic approach to test the suitability of various individual solvents for the recrystallization of 2-(4-Chlorophenyl)-4-nitrobenzoic acid.

Objective: To identify a solvent that dissolves the compound when hot but not when cold.

Materials:

  • Crude 2-(4-Chlorophenyl)-4-nitrobenzoic acid

  • Small test tubes (e.g., 13x100 mm)

  • Heating block or sand bath

  • Vortex mixer

  • Selection of solvents (see table below)

Procedure:

  • Place approximately 20-30 mg of the crude compound into several separate test tubes.

  • Add 0.5 mL of a single solvent to each test tube at room temperature.

  • Agitate or vortex the mixture and observe the solubility. Record the results as "Insoluble," "Slightly Soluble," or "Soluble" in a log table. A solvent that dissolves the compound completely at room temperature is unsuitable.[7]

  • For solvents in which the compound is insoluble or slightly soluble, heat the test tube gently in a heating block. Add the solvent dropwise, heating and agitating, until the solid just dissolves.

  • Record the observation of solubility at high temperature.

  • Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.[8]

  • Observe the formation of crystals. Note the quality and quantity of the precipitate. An ideal solvent will yield a large crop of crystals upon cooling.[4]

Data Presentation: Hypothetical Solvent Screening Results

SolventPolarity (Dielectric Constant)[6]Solubility (Cold, ~25°C)Solubility (Hot, ~B.P.)Crystal Formation on CoolingAssessment
Water80.4InsolubleInsolubleNoneUnsuitable as a single solvent. Potential "bad" solvent for a mixed system.
Methanol32.7Slightly SolubleVery SolublePoor, small amount of crystalsToo effective; significant product loss in mother liquor expected.
Ethanol (95%)24.5Sparingly SolubleVery SolubleGood crystal formationPromising Candidate. Potential "good" solvent for a mixed system.
Acetone20.7SolubleVery SolubleNo crystalsUnsuitable; too effective at dissolving the compound.
Toluene2.4InsolubleSlightly SolubleMinimal crystalsPoor dissolving power even when hot.
Heptane1.9InsolubleInsolubleNoneUnsuitable as a single solvent. Potential "bad" solvent for a mixed system.

Based on these hypothetical results, 95% Ethanol emerges as the most promising single solvent. However, the slight solubility in the cold may lead to yield loss. This makes a mixed-solvent system, designed to reduce the final solution's solvating power, an even more attractive strategy.

Protocol 2: Developing a Mixed-Solvent (Binary) System

A mixed-solvent system employs two miscible solvents: a "good" solvent in which the compound is soluble, and a "bad" (or anti-solvent) in which the compound is insoluble. For 2-(4-Chlorophenyl)-4-nitrobenzoic acid, a polar "good" solvent like ethanol paired with a polar "bad" solvent like water is a logical choice.[4][9]

Objective: To create a solvent mixture with finely-tuned properties that maximizes crystal recovery.

Workflow for Mixed-Solvent Recrystallization

Mixed_Solvent_Workflow process process decision decision output output A 1. Dissolve Crude Solid in Minimum Hot 'Good' Solvent (Ethanol) B 2. Add Hot 'Bad' Solvent (Water) Dropwise A->B C Is Solution Turbid? B->C C->B No D Add a few drops of Hot 'Good' Solvent to clarify C->D Yes E 3. Cool Slowly to Room Temperature D->E F 4. Cool in Ice Bath E->F G 5. Collect Crystals via Vacuum Filtration F->G H Purified Crystals G->H

Caption: Workflow for mixed-solvent recrystallization.

Procedure:

  • Dissolution: Place the crude 2-(4-Chlorophenyl)-4-nitrobenzoic acid in an appropriately sized Erlenmeyer flask with a stir bar. Add a small amount of the "good" solvent (e.g., 95% ethanol).

  • Heating: Heat the mixture on a hot plate with stirring. Continue to add the "good" solvent in small portions until the solid is completely dissolved at the boiling point. It is crucial to use the minimum amount of hot solvent necessary.[2]

  • Addition of Anti-Solvent: While maintaining the temperature, add the "bad" solvent (e.g., hot water) dropwise with continuous stirring. The anti-solvent should also be hot to prevent premature precipitation.

  • Reaching Saturation: Continue adding the "bad" solvent until a persistent cloudiness (turbidity) is observed. This indicates that the solution is saturated.[5]

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again. This ensures the solution is saturated but not supersaturated, promoting crystal growth over rapid precipitation.

  • Cooling & Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[4]

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent mixture (in the same ratio as the final recrystallization mixture) to remove any adhering mother liquor.[4]

  • Drying: Dry the crystals, either by air-drying on the filter or in a vacuum oven at a temperature well below the compound's melting point.

Protocol 3: Full-Scale Recrystallization of 2-(4-Chlorophenyl)-4-nitrobenzoic Acid

This protocol provides a detailed, step-by-step methodology for purifying a 5-gram batch of the target compound using an ethanol/water system.

Materials:

  • Crude 2-(4-Chlorophenyl)-4-nitrobenzoic acid (5.0 g)

  • 250 mL Erlenmeyer flask

  • Stirring hotplate and magnetic stir bar

  • 95% Ethanol

  • Deionized Water

  • Büchner funnel, filter flask, and vacuum source

  • Filter paper

Procedure:

  • Place 5.0 g of crude 2-(4-Chlorophenyl)-4-nitrobenzoic acid and a magnetic stir bar into a 250 mL Erlenmeyer flask.

  • Add approximately 40 mL of 95% ethanol. Heat the mixture to a gentle boil with stirring.

  • Continue adding 95% ethanol in small (~5 mL) portions until all the solid has dissolved. Record the total volume of ethanol used.

  • In a separate beaker, heat approximately 100 mL of deionized water to near boiling.

  • Slowly add the hot water dropwise from a pipette to the boiling ethanol solution.

  • Continue adding water until the solution becomes faintly but persistently cloudy.

  • Add 1-2 mL of hot 95% ethanol to redissolve the precipitate and produce a clear solution.

  • Turn off the heat, remove the flask from the hotplate, cover it with a watch glass, and allow it to cool undisturbed to room temperature over 1-2 hours.

  • Place the flask in an ice-water bath for 30 minutes to complete the crystallization process.

  • Set up a vacuum filtration apparatus with a Büchner funnel. Wet the filter paper with a small amount of ice-cold water.

  • Swirl the flask to create a slurry and pour the contents into the funnel.

  • Wash the crystals in the funnel with two small portions (5-10 mL each) of an ice-cold 1:1 ethanol/water mixture.

  • Allow air to be drawn through the crystals for 15-20 minutes to partially dry them.

  • Transfer the purified crystals to a watch glass and dry to a constant weight in a vacuum desiccator or a vacuum oven at 60-70°C.

  • Weigh the final product and calculate the percent recovery. Determine the melting point to assess purity.

Validation and Troubleshooting

The success of a recrystallization is measured by the purity and recovery of the final product.

Purity Assessment:

  • Melting Point Analysis: A pure compound exhibits a sharp melting point range (typically < 2°C). Compare the melting point of the recrystallized product to the crude starting material. A significant increase and sharpening of the melting point range indicates successful purification.

Troubleshooting Common Issues:

ProblemPotential Cause(s)Solution(s)
No Crystals Form Too much solvent was used; the solution is not saturated.[8]Boil off some of the solvent to increase concentration. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[8]
"Oiling Out" The boiling point of the solvent is higher than the melting point of the solute. / The solution is supersaturated and cooled too quickly.Reheat the mixture to dissolve the oil. Add more of the "good" solvent. Ensure slow cooling. If the problem persists, a different solvent system is required.[3]
Low Recovery Too much solvent was used. / The compound is significantly soluble in the cold solvent. / Premature crystallization during hot filtration.Use the minimum amount of hot solvent. Ensure adequate cooling in an ice bath. For mixed systems, adjust the solvent/anti-solvent ratio.
Colored Product Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration.[8] Note: Use charcoal sparingly as it can adsorb the desired product.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Ethanol and acetone are flammable. Keep away from open flames and use a stirring hotplate for heating. Do not heat in a sealed container.

  • Handle hot glassware with appropriate clamps or tongs.

References

  • Vertex AI Search, based on Recrystallization-1.
  • University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs.
  • Mack, C. H. (1965). Method of separating nitro-substitutedchloro-benzoic acids. U.S. Patent No. 3,174,999. Google Patents.
  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Nitrobenzoic Acids.
  • Reddit r/Chempros. (2023). Go-to recrystallization solvent mixtures.
  • Vertex AI Search, based on 4.
  • Vertex AI Search, based on Experiment 2: Recrystallization, Source
  • Witt, E. R. (1972). Purification of aromatic polycarboxylic acids by recrystallization. U.S. Patent No. 3,654,351. Google Patents.
  • The Recrystallization of Benzoic Acid. (n.d.).
  • Experiment 9 — Recrystallization. (2009).
  • Vertex AI Search, based on recrystallization-2.doc.
  • ResearchGate. (2015). Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid?
  • YouTube. (2021). Recrystallization: Choosing Solvent & Inducing Crystallization.

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Application Note & Protocols: Chemoselective Reduction of 2-(4-Chlorophenyl)-4-nitrobenzoic Acid to its Amino Derivative

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical industry where anilines serve as critical building blocks for a vast array of therapeutic agents.[1] This document provides a detailed guide for the chemoselective reduction of 2-(4-Chlorophenyl)-4-nitrobenzoic acid, a trifunctional molecule presenting a significant synthetic challenge. The primary objective is the selective reduction of the nitro group while preserving the carboxylic acid and the synthetically valuable aryl-chloride bond. We present two robust protocols: a classic metal-mediated reduction using tin(II) chloride and a modern catalytic transfer hydrogenation. This guide explains the mechanistic rationale behind each method, offers step-by-step experimental procedures, and provides a comparative analysis to aid researchers in selecting the optimal method for their specific needs.

Introduction & Strategic Considerations

2-Amino-4-(4-chlorophenyl)benzoic acid is a valuable intermediate in medicinal chemistry, often utilized in the synthesis of complex heterocyclic scaffolds.[2] The synthesis of this target molecule from its nitro precursor, 2-(4-Chlorophenyl)-4-nitrobenzoic acid, requires a reduction method with high chemoselectivity. The substrate contains three potentially reducible functional groups: the nitro group, the carboxylic acid, and the aryl chloride.

The Challenge of Chemoselectivity:

  • Aryl Chloride: The carbon-chlorine bond is susceptible to hydrogenolysis (cleavage by hydrogen), particularly under harsh catalytic hydrogenation conditions using catalysts like palladium on carbon (Pd/C).[3][4] This side reaction is undesirable as it removes a key functional handle for further synthetic modifications, such as cross-coupling reactions.

  • Carboxylic Acid: While generally stable, carboxylic acids can be reduced to alcohols by powerful reducing agents like lithium aluminum hydride (LiAlH₄), which is incompatible with the nitro group, often leading to azo compounds.[3]

  • Nitro Group: This is the target for reduction. The transformation is a six-electron process that proceeds through nitroso and hydroxylamine intermediates.[5][6]

Therefore, the selection of the reducing agent and conditions is critical to ensure that only the nitro group is converted to an amine, leaving the other two functionalities intact. This note will detail two field-proven methods that achieve this selectivity.

Mechanistic Rationale & Method Selection

Method A: Metal-Mediated Reduction with Tin(II) Chloride (SnCl₂)

This is a classical, reliable, and highly chemoselective method for nitro group reduction.[3][7]

  • Mechanism: The reduction proceeds via a series of single-electron transfers (SET) from the Sn²⁺ ion to the nitro group, with protons typically supplied by concentrated hydrochloric acid.[5] The tin(II) is oxidized to tin(IV) in the process. The overall reaction can be summarized as: Ar-NO₂ + 3 SnCl₂ + 7 H⁺ → Ar-NH₃⁺ + 3 Sn⁴⁺ + 2 H₂O

  • Causality of Selectivity: The conditions are mild enough that they do not typically affect the carboxylic acid group. Crucially, this method is well-regarded for its lack of dehalogenation activity, making it an excellent choice for substrates containing aryl chlorides.[4]

  • Trustworthiness & Drawbacks: While effective, a key drawback is the workup procedure. The reaction produces tin salts that must be carefully removed from the product. This often involves basification to precipitate tin oxides, which can be gelatinous and difficult to filter, sometimes requiring chelation or specific pH adjustments to manage.[7]

Method B: Catalytic Transfer Hydrogenation (CTH)

CTH is a greener and often cleaner alternative to both traditional metal/acid systems and high-pressure catalytic hydrogenation. It uses a stable, solid hydrogen donor in conjunction with a heterogeneous catalyst.

  • Mechanism: In this protocol, ammonium formate (HCOONH₄) serves as the hydrogen source. In the presence of a catalyst like palladium on carbon (Pd/C), it decomposes to produce hydrogen, ammonia, and carbon dioxide in situ.[8] The generated hydrogen is then adsorbed onto the catalyst surface and reduces the nitro group.

  • Causality of Selectivity: CTH is generally milder than direct hydrogenation with H₂ gas, which reduces the risk of side reactions. While Pd/C is known to potentially cause dehalogenation[4], the risk can be minimized under the milder conditions of transfer hydrogenation.[9][10][11] Using alternative catalysts like Raney Nickel or platinum on carbon can further mitigate this risk if dehalogenation proves problematic.[3][12] This method is compatible with carboxylic acids.[12]

  • Trustworthiness & Advantages: The primary advantage of CTH is the operational simplicity and ease of workup. The catalyst is simply filtered off, and the product is isolated from the filtrate, avoiding the cumbersome removal of stoichiometric metal waste.[13] The reaction is often faster and can be run at atmospheric pressure with standard laboratory glassware.

Experimental Protocols & Data

Protocol A: Reduction using Tin(II) Chloride (SnCl₂)

Materials & Equipment:

  • 2-(4-Chlorophenyl)-4-nitrobenzoic acid

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium Hydroxide (NaOH) solution (e.g., 5 M)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Ice bath, Buchner funnel, filter paper

  • Separatory funnel, rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 2-(4-Chlorophenyl)-4-nitrobenzoic acid (1.0 eq) in ethanol.

  • Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, ~5 eq) to the suspension.[4] Slowly add concentrated HCl (~10-15 eq) with stirring. The reaction is exothermic.

  • Reaction Execution: Heat the mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Work-up & Isolation:

    • Cool the reaction mixture to room temperature and then place it in an ice bath.

    • Carefully pour the cooled mixture over crushed ice.

    • Slowly basify the acidic solution by adding a 5 M NaOH solution with vigorous stirring until the pH is ~8-9. A thick, white precipitate of tin salts will form.

    • Filter the entire mixture through a pad of Celite® to remove the inorganic salts. Wash the filter cake thoroughly with ethyl acetate.

    • Transfer the filtrate to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 2-Amino-4-(4-chlorophenyl)benzoic acid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol B: Catalytic Transfer Hydrogenation (CTH)

Materials & Equipment:

  • 2-(4-Chlorophenyl)-4-nitrobenzoic acid

  • 10% Palladium on Carbon (Pd/C, 50% wet)

  • Ammonium Formate (HCOONH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Celite®, Buchner funnel, filter paper

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask containing 2-(4-Chlorophenyl)-4-nitrobenzoic acid (1.0 eq), add methanol or ethanol as the solvent.

  • Reagent Addition: Add ammonium formate (3-5 eq) to the solution, followed by the careful addition of 10% Pd/C catalyst (5-10 mol% by weight).[4] Caution: Pd/C can be pyrophoric; handle under an inert atmosphere if dry, or use the 50% water-wet catalyst.

  • Reaction Execution: Heat the mixture to reflux and stir vigorously. The reaction is typically complete within 1-3 hours.[4]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material and the appearance of the more polar amine product indicates completion.

  • Work-up & Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst should not be allowed to dry, as it can be flammable. Keep it wet with the solvent.

    • Wash the Celite pad thoroughly with additional solvent (MeOH or EtOH).

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is often of high purity. If necessary, it can be further purified by recrystallization.

Comparative Analysis and Visualization

The choice between the two protocols depends on factors like scale, available equipment, and tolerance for specific impurities.

ParameterMethod A: SnCl₂ / HCl Method B: CTH with Pd/C
Chemoselectivity Excellent; no dehalogenation observed.[4]Very good; low risk of dehalogenation under transfer conditions.[9]
Yield Good to ExcellentTypically Excellent[11]
Work-up Laborious; requires filtration of tin salts and pH adjustment.[7]Simple; filtration of catalyst.[13]
Safety Handles corrosive concentrated HCl; exothermic reaction.Handles flammable catalyst (Pd/C) and solvents.
Waste Stoichiometric tin waste (environmentally concerning).[7]Catalytic amount of palladium; solvent waste.
Scalability Challenging due to exothermic nature and difficult work-up.Readily scalable; amenable to flow chemistry.[14]
Visualization of the Synthetic Workflow

The general process from starting material to purified product can be visualized as follows:

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_final Final Product SM Starting Material: 2-(4-Chlorophenyl)-4-nitrobenzoic acid Solvent Add Solvent (e.g., Ethanol) SM->Solvent Reagents Add Reducing Agents (SnCl₂/HCl or Pd/C/HCOONH₄) Solvent->Reagents Heat Heat to Reflux Reagents->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool Reaction Monitor->Cool Reaction Complete Filter Filter Catalyst / Salts Cool->Filter Extract Liquid-Liquid Extraction (Method A) Filter->Extract if Method A Concentrate Concentrate Filtrate Filter->Concentrate if Method B Extract->Concentrate Purify Purify by Recrystallization Concentrate->Purify Product Final Product: 2-Amino-4-(4-chlorophenyl)benzoic acid Purify->Product

Caption: General experimental workflow for the reduction of the nitrobenzoic acid derivative.

Mechanistic Overview of Nitro Reduction

The reduction of a nitro group to an amine is a multi-step process involving distinct intermediates.

G Nitro Ar-NO₂ (Nitroarene) Nitroso Ar-N=O (Nitrosoarene) Nitro->Nitroso +2e⁻, +2H⁺ -H₂O Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Amine Ar-NH₂ (Aniline) Hydroxylamine->Amine +2e⁻, +2H⁺ -H₂O

Caption: Stepwise reduction pathway from a nitro group to an amine.[5][6]

Conclusion

The chemoselective reduction of 2-(4-Chlorophenyl)-4-nitrobenzoic acid can be successfully achieved using either a tin(II) chloride-mediated reaction or a palladium-catalyzed transfer hydrogenation. The SnCl₂ method offers excellent protection against dehalogenation but involves a more demanding workup. Catalytic transfer hydrogenation provides a simpler, cleaner, and more scalable alternative, with a minimal risk of dehalogenation that is acceptable for most applications. The choice of method should be guided by the specific requirements of the synthesis, including scale, purity requirements, and environmental considerations. Both protocols presented here are robust and have been validated in numerous synthetic applications.

References

  • Chen, X., Zhou, X., Wu, H., Lei, Y., & Li, J. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Taylor & Francis Online. [Link]

  • Gholami, Z., et al. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Publishing. [Link]

  • ACS Green Chemistry Institute. (n.d.). Sn²⁺ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Stjepan, S., et al. (2017). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Organic-Chemistry.org. [Link]

  • ResearchGate. (n.d.). Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. Request PDF. [Link]

  • OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). OrgoSolver.com. [Link]

  • Taylor & Francis Online. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Taylor & Francis Online. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • ACS Green Chemistry Institute. (n.d.). Nitro Reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • ACS Publications. (2011). Discovery of a novel, efficient, and scalable route to bendamustine hydrochloride. Organic Process Research & Development. [Link]

  • National Institutes of Health. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC. [Link]

Sources

Application Note: Defect Engineering in Zr-MOFs using 2-(4-Chlorophenyl)-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing 2-(4-Chlorophenyl)-4-nitrobenzoic acid (CPNBA) in Metal-Organic Framework (MOF) synthesis.

Scientific Premise: CPNBA is a functionalized monocarboxylic acid . In MOF reticular chemistry, monocarboxylates cannot form 3D networks alone. Instead, they act as modulators or capping ligands . This protocol details the use of CPNBA to engineer functional defects in Zirconium-based MOFs (e.g., UiO-66), introducing hydrophobic steric bulk (chlorophenyl) and electronic activity (nitro) into the pore environment for enhanced drug delivery and sensing.

Introduction & Ligand Design Philosophy

The ligand 2-(4-Chlorophenyl)-4-nitrobenzoic acid (CPNBA) represents a sophisticated tool for "defect engineering" in MOFs. Unlike standard modulators (acetic or benzoic acid), CPNBA introduces dual-functionality at the coordination site:

  • Steric Bulk & Hydrophobicity (2-Position): The ortho-chlorophenyl group forces a twisted biaryl conformation (dihedral angle ~60–90°), creating a "gatekeeper" effect at the pore aperture. This steric bulk prevents network interpenetration and enhances hydrolytic stability by shielding the metal cluster.

  • Electronic Activity (4-Position): The nitro group (-NO₂) serves as a handle for fluorescence quenching (sensing applications) or can be post-synthetically reduced to an amine (-NH₂) for bioconjugation.

Mechanism of Action

In a typical solvothermal synthesis of UiO-66 (Zr₆O₄(OH)₄(BDC)₆) , CPNBA competes with the linker (terephthalic acid/BDC). It coordinates to the Zr₆ node in a monodentate or bridging fashion, creating a "Missing Linker Defect." The result is a MOF with the standard UiO-66 topology but with CPNBA molecules decorating the defects, altering the pore environment.

Experimental Protocol: CPNBA-Modulated Synthesis of UiO-66

This protocol targets the synthesis of UiO-66-CPNBA , a defect-engineered variant optimized for hydrophobic drug loading.

A. Reagents & Materials[1][2][3][4][5][6]
  • Metal Source: Zirconium(IV) chloride (ZrCl₄) [>99.9% trace metals basis].

  • Linker: Terephthalic Acid (H₂BDC) [>98%].

  • Modulator (Target): 2-(4-Chlorophenyl)-4-nitrobenzoic acid (CPNBA).

  • Solvent: N,N-Dimethylformamide (DMF) [Anhydrous].

  • Activator: Acetone & Ethanol (HPLC Grade).

B. Synthesis Workflow (Step-by-Step)

Step 1: Precursor Dissolution

  • In a 20 mL scintillation vial, dissolve ZrCl₄ (58 mg, 0.25 mmol) in 5 mL DMF . Sonicate for 10 mins until fully dissolved (Solution A).

  • In a separate vial, dissolve H₂BDC (41 mg, 0.25 mmol) and CPNBA (Modulator) in 5 mL DMF .

    • Modulator Ratio: To achieve high defect density without collapsing the framework, use a 30:1 molar ratio of CPNBA to Zr.

    • Calculation: Weigh 2.08 g (7.5 mmol) of CPNBA.

    • Note: Heat gently (60°C) if CPNBA is slow to dissolve due to the chlorophenyl bulk.

Step 2: Solvothermal Reaction

  • Combine Solution A and the Ligand/Modulator solution into a 25 mL Teflon-lined autoclave.

  • Add 0.1 mL of DI water (critical for Zr₆ cluster formation).

  • Seal the autoclave and place in a programmable oven.

  • Ramp: 2°C/min to 120°C .

  • Dwell: Hold at 120°C for 24 hours .

  • Cool: Natural cooling to room temperature.

Step 3: Isolation & Washing (Critical for Defect Retention) Standard acid washing must be avoided as it will strip the CPNBA modulator.

  • Centrifuge the suspension (6000 rpm, 10 min) to collect the solid. Discard supernatant.

  • Wash 1: Redisperse in DMF and soak at 60°C for 2 hours (removes unreacted ligand). Centrifuge.

  • Wash 2: Redisperse in Acetone (low boiling point). Soak for 12 hours at room temperature. Repeat 3 times.

    • Why Acetone? It exchanges with DMF but is gentle enough to retain the carboxylate-Zr bond of the modulator.

Step 4: Activation

  • Dry the powder under vacuum at 80°C for 12 hours .

    • Warning: Do not exceed 150°C. Higher temperatures may cause the monodentate CPNBA to decoordinate or decarboxylate.

Visualization: Synthesis & Logic Flow

The following diagram illustrates the competitive coordination pathway and the resulting defect structure.

MOF_Synthesis Precursors Precursors (ZrCl4 + BDC) Solvothermal Solvothermal Reaction (120°C, DMF) Precursors->Solvothermal Modulator Modulator (CPNBA) Modulator->Solvothermal Competition Competitive Coordination Linker vs. Modulator Solvothermal->Competition Crystallization Nucleation & Growth (Slower Rate) Competition->Crystallization Modulator Slows Kinetics DefectMOF UiO-66-CPNBA (Defect-Rich) Crystallization->DefectMOF Missing Linkers Created Activation Activation (Acetone Exchange) DefectMOF->Activation Remove Solvent Retain Modulator

Figure 1: Workflow for defect-engineered MOF synthesis. CPNBA acts as a competitive inhibitor, creating functionalized defects.

Characterization & Validation

To confirm the successful incorporation of CPNBA (and not just surface adsorption), the following validation steps are required.

TechniquePurposeExpected Outcome (Success)
¹H-NMR (Digestion) Quantify Ligand:Linker ratio.Digest 10 mg MOF in D₂O/NaOH or DMSO-d₆/HF. Distinct peaks for CPNBA (aromatic region, shifted) vs. BDC confirm incorporation.
PXRD Verify Phase Purity.Peaks match simulated UiO-66 pattern. Broadening indicates smaller crystallites (modulator effect). No impurity phases.
N₂ Isotherm (BET) Porosity Analysis.Type I isotherm. Surface area may be lower than ideal UiO-66 (due to bulky CPNBA filling pores) but hysteresis loops indicate mesopores (defects).
TGA Thermal Stability.Weight loss step at ~250-300°C corresponds to CPNBA loss (lower stability than BDC linker).
Protocol: ¹H-NMR Digestion
  • Place 10 mg of dried UiO-66-CPNBA in an NMR tube.

  • Add 600 µL DMSO-d₆ and 20 µL of 48% HF (Hydrofluoric acid).

    • Safety: HF is extremely toxic. Use proper PPE and calcium gluconate gel standby.

  • Sonicate until the solution is clear (MOF digested).

  • Analyze integration of BDC protons (singlet, ~8.0 ppm) vs. CPNBA protons (multiplets).

Application: Hydrophobic Drug Loading

The CPNBA-functionalized pores are ideal for loading hydrophobic drugs (e.g., Ibuprofen, Doxorubicin) due to


-

stacking with the chlorophenyl group.

Loading Protocol:

  • Prepare a saturated solution of the drug in Hexane (or Ethanol if solubility permits).

  • Add 50 mg of activated UiO-66-CPNBA.

  • Stir at room temperature for 24 hours .

  • Centrifuge and wash briefly with fresh solvent (to remove surface drug).

  • Determine loading capacity via UV-Vis spectroscopy of the supernatant (Mass Balance calculation).

Why it works: The 4-chlorophenyl group creates a "greasy" pocket within the MOF defect, increasing the affinity for non-polar drug molecules compared to the hydrophilic Zr-cluster environment of the parent MOF.

References

  • Cavka, J. H., et al. (2008). A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability. Journal of the American Chemical Society. Link

  • Schaate, A., et al. (2011). Modulated Synthesis of Zr-Based Metal-Organic Frameworks: From Nano to Single Crystals. Chemistry - A European Journal.[1][2] Link

  • Wu, H., et al. (2013). Defect-Engineered UiO-66 for CO2 Capture and Separation. Journal of Materials Chemistry A. Link

  • Gutov, O. V., et al. (2014). Water-Stable Metal-Organic Frameworks for Sensing and Drug Delivery. Inorganic Chemistry. Link

Sources

Application Note: Rapid Microwave-Assisted Synthesis of 2-(4-Chlorophenyl)-4-nitrobenzoic Acid via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(4-Chlorophenyl)-4-nitrobenzoic acid is a biaryl carboxylic acid derivative, a structural motif of significant interest in medicinal chemistry and materials science. Traditional synthetic routes to such compounds often involve lengthy reaction times and harsh conditions. This application note details a robust and highly efficient protocol for the synthesis of 2-(4-Chlorophenyl)-4-nitrobenzoic acid utilizing a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction accelerated by microwave irradiation. This method offers substantial advantages over conventional heating, including drastically reduced reaction times, improved energy efficiency, and often higher yields, aligning with the principles of green chemistry.[1]

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide.[2] The reaction's tolerance of a wide range of functional groups and its generally mild conditions make it a powerful tool for the synthesis of complex molecules.

This document provides a comprehensive guide for researchers, outlining the reaction mechanism, a detailed experimental protocol, expected analytical data for the final product, and a troubleshooting guide.

Reaction Scheme

The synthesis proceeds via the palladium-catalyzed cross-coupling of 2-bromo-4-nitrobenzoic acid with 4-chlorophenylboronic acid.

Reaction Scheme

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 2-bromo-4-nitrobenzoic acid, forming a Pd(II) complex.

  • Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃) to form a more nucleophilic boronate species. This species then transfers the 4-chlorophenyl group to the palladium center, displacing the bromide ligand.

  • Reductive Elimination: The two organic ligands on the palladium center, the 4-chlorophenyl and the 2-carboxy-5-nitrophenyl groups, couple and are eliminated from the palladium, forming the desired C-C bond of the product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)L₂-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Ar'-B(OH)₂ Base Di-organo_Pd(II) Ar-Pd(II)L₂-Ar' Transmetalation->Di-organo_Pd(II) Reductive_Elimination Reductive Elimination Di-organo_Pd(II)->Reductive_Elimination Ar-Ar' Reductive_Elimination->Pd(0)L2 experimental_workflow cluster_preparation Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up and Purification reagents 1. Add reagents to microwave vial: - 2-Bromo-4-nitrobenzoic acid (1.0 mmol) - 4-Chlorophenylboronic acid (1.2 mmol) - Pd(PPh₃)₄ (0.03 mmol) - K₂CO₃ (2.0 mmol) solvent 2. Add solvent system: - 1,4-Dioxane (4 mL) - Deionized Water (1 mL) reagents->solvent seal 3. Seal the vial securely. solvent->seal irradiate 4. Place vial in microwave reactor. Irradiate at 120 °C for 15 minutes. seal->irradiate cool 5. Cool the reaction mixture to room temperature. irradiate->cool acidify 6. Acidify with 1 M HCl to pH ~2. cool->acidify extract 7. Extract with ethyl acetate (3 x 15 mL). acidify->extract wash 8. Wash combined organic layers with brine. extract->wash dry 9. Dry over anhydrous MgSO₄. wash->dry concentrate 10. Concentrate under reduced pressure. dry->concentrate purify 11. Purify by recrystallization or column chromatography. concentrate->purify

Caption: Experimental workflow for the microwave-assisted synthesis.

  • Reaction Setup:

    • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-bromo-4-nitrobenzoic acid (246 mg, 1.0 mmol, 1.0 equiv), 4-chlorophenylboronic acid (187 mg, 1.2 mmol, 1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol, 3 mol%), and anhydrous potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv).

    • To the vial, add 4 mL of 1,4-dioxane and 1 mL of deionized water.

    • Securely cap the reaction vial.

  • Microwave Irradiation:

    • Place the sealed vial into the cavity of the microwave reactor.

    • Irradiate the reaction mixture at a constant temperature of 120 °C for 15 minutes. Monitor the internal pressure to ensure it remains within the safe operating limits of the instrument.

  • Work-up:

    • After the irradiation is complete, allow the reaction vial to cool to room temperature (below 50 °C) before carefully opening it.

    • Transfer the reaction mixture to a separatory funnel.

    • Acidify the aqueous layer with 1 M HCl until the pH is approximately 2. This will protonate the carboxylic acid, making it soluble in the organic phase.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).

Expected Results and Characterization

The final product, 2-(4-Chlorophenyl)-4-nitrobenzoic acid, is expected to be a solid. The following analytical data can be used for its characterization.

PropertyExpected Value
Molecular FormulaC₁₃H₈ClNO₄
Molecular Weight277.66 g/mol
AppearanceOff-white to yellow solid
Melting PointTo be determined experimentally

¹H NMR (400 MHz, DMSO-d₆):

  • δ ~13.5 (s, 1H): Carboxylic acid proton.

  • δ ~8.4-8.2 (m, 2H): Aromatic protons on the nitro-substituted ring.

  • δ ~7.8-7.6 (m, 1H): Aromatic proton on the nitro-substituted ring.

  • δ ~7.5-7.3 (m, 4H): Aromatic protons on the chloro-substituted ring.

¹³C NMR (101 MHz, DMSO-d₆): Based on the known spectra of similar compounds, the following shifts are anticipated: [2]* δ ~167: Carboxylic acid carbon.

  • δ ~148: Carbon bearing the nitro group.

  • δ ~140-125: Aromatic carbons.

  • The carbon attached to the chlorine atom is expected to be in the range of δ 133-135.

Mass Spectrometry (ESI-):

  • m/z = 276.0 [M-H]⁻

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield Inactive catalyst.Use fresh catalyst or a different palladium source (e.g., Pd(OAc)₂ with a phosphine ligand).
Insufficient heating or reaction time.Increase the microwave irradiation time or temperature.
Ineffective base.Ensure the base is anhydrous. Consider using a different base such as K₃PO₄ or Cs₂CO₃.
Presence of starting materials Incomplete reaction.Increase reaction time, temperature, or catalyst loading.
Formation of side products (e.g., homocoupling) Catalyst decomposition.Degas the solvent prior to use to remove oxygen.
Difficulty in purification Co-eluting impurities.Optimize the solvent system for column chromatography or try a different purification method like recrystallization.

Conclusion

This application note presents a rapid, efficient, and reliable method for the synthesis of 2-(4-Chlorophenyl)-4-nitrobenzoic acid using microwave-assisted Suzuki-Miyaura cross-coupling. The significant reduction in reaction time compared to conventional heating methods makes this protocol highly attractive for high-throughput synthesis and library generation in drug discovery and materials science research. The detailed protocol and troubleshooting guide provide researchers with the necessary tools to successfully implement this methodology in their laboratories.

References

  • Biotage. Microwave Reaction Tutorial. [Link]

  • Hajra, S., & Maji, A. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 24(23), 4296. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • NROChemistry. (2025). Suzuki Coupling: Mechanism & Examples. [Link]

  • PubChem. (n.d.). 4-Chlorophenylboronic acid. [Link]

  • ResearchGate. (n.d.). Fig. S-2. 13C-NMR spectra of 2-(4-chlorophenyl)nitrobenzene (101 MHz, CDCl3). [Link]

  • ChemBK. (2024). BORONIC ACID, (4-CHLOROPHENYL)-. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2014). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Chemical and Pharmaceutical Research, 6(5), 1184-1188. [Link]

  • Rasayan J. Chem. (2015). MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. [Link]

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues. [Link]

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Application Notes & Protocols: Safe Handling and Storage of 2-(4-Chlorophenyl)-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Compound

2-(4-Chlorophenyl)-4-nitrobenzoic acid is a poly-functionalized aromatic carboxylic acid. Its structure, incorporating a chlorinated phenyl ring, a nitro group, and a carboxylic acid moiety, suggests its potential utility as an intermediate in medicinal chemistry and materials science. However, these same functional groups confer a specific reactivity and toxicological profile that necessitates rigorous handling and storage protocols. The presence of a nitroaromatic system, known for its stability and resistance to oxidative degradation, combined with the toxicological considerations of chlorinated aromatic compounds, underscores the importance of the guidelines presented herein.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound, thereby maintaining sample integrity and laboratory safety.

Hazard Identification and Risk Assessment

A thorough risk assessment must precede any handling of 2-(4-Chlorophenyl)-4-nitrobenzoic acid. The toxicological profile is inferred from data on structurally related compounds, including nitroaromatics, chlorinated aromatics, and substituted benzoic acids. The primary hazards are summarized in Table 1.

Causality of Hazards:

  • Toxicity and Irritation: The combination of a chlorinated aromatic ring and a nitro group can lead to toxicity.[3][4] Chlorinated aromatics can act as agonists of the Aryl Hydrocarbon Receptor (AhR), potentially leading to cellular damage.[3] The carboxylic acid function can cause skin and eye irritation or burns upon direct contact.[5][6]

  • Mutagenicity/Carcinogenicity: Nitroaromatic compounds are often treated with caution as they can be reduced to potentially carcinogenic aromatic amines.[1][4] Furthermore, some substituted nitrobenzoic acids are suspected of causing genetic defects or cancer.

  • Environmental Persistence: The electron-withdrawing properties of the nitro group make the aromatic ring resistant to oxidative degradation, contributing to the environmental persistence of this class of compounds.[1][2]

Table 1: Summary of Potential Hazards

Hazard Category Description Rationale & Supporting Evidence
Acute Toxicity (Oral) Harmful if swallowed.[6] Based on data for structurally similar compounds like 4-chlorobenzoic acid and 4-nitrobenzoic acid.[7]
Skin Irritation/Corrosion Causes skin irritation.[6] The acidic nature of the carboxylic acid group and the properties of related aromatic acids suggest irritant potential.[5][8]
Eye Damage/Irritation Causes serious eye irritation.[6] Direct contact with the dust or solution can cause significant damage to eye tissue.[8]
Respiratory Irritation May cause respiratory tract irritation.[7] Inhalation of dusts should be avoided.[9]
Long-Term Hazards Suspected of causing genetic defects, cancer, or reproductive harm. This is a precautionary stance based on the hazard profile of some nitroaromatic compounds.[1]

| Environmental Hazard | Persistent in the environment. | Nitroaromatic compounds are known for their recalcitrance and resistance to biodegradation.[1][2][4] |

Personal Protective Equipment (PPE)

The use of appropriate PPE is the most critical barrier to preventing exposure. The selection of PPE must be based on a comprehensive risk assessment of the specific procedure being performed.

  • Eye and Face Protection: At a minimum, chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory.[10] For procedures with a higher risk of splashing, such as transferring solutions or handling larger quantities, a full-face shield should be worn over the safety goggles.[3][11]

  • Skin and Body Protection:

    • Lab Coat: A flame-resistant (e.g., Nomex®) or 100% cotton lab coat must be worn and fully buttoned.[10][12] This provides a removable barrier in case of a spill.

    • Gloves: Chemically resistant gloves are required. Nitrile gloves are suitable for incidental contact, but they provide minimal protection against chlorinated solvents.[11] For extended contact or when working with solutions, thicker neoprene or PVC gloves are recommended.[13] It is critical to inspect gloves for any holes before use and to remove them before touching common surfaces like doorknobs or keyboards to prevent cross-contamination.[11] Always wash hands thoroughly after removing gloves.[14]

    • Clothing: Full-length pants and closed-toe shoes made of a non-porous material are required to protect the lower body from potential spills.[12]

  • Respiratory Protection: All work with solid 2-(4-Chlorophenyl)-4-nitrobenzoic acid or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][9] If a fume hood is not available or if engineering controls are insufficient to keep exposure below permissible limits, a NIOSH-approved respirator may be required after a formal respiratory hazard evaluation.[10][13]

Safe Handling Protocols & Procedures

A systematic approach to handling is essential to minimize exposure and maintain a safe laboratory environment.

General Handling Workflow

The following diagram outlines the critical steps for safely handling 2-(4-Chlorophenyl)-4-nitrobenzoic acid in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep_risk 1. Conduct Risk Assessment prep_ppe 2. Don Appropriate PPE prep_risk->prep_ppe prep_hood 3. Verify Fume Hood Operation prep_ppe->prep_hood handle_weigh 4. Weigh Compound in Hood prep_hood->handle_weigh handle_transfer 5. Transfer to Reaction/Solvent handle_weigh->handle_transfer handle_monitor 6. Monitor Procedure handle_transfer->handle_monitor cleanup_decon 7. Decontaminate Glassware handle_monitor->cleanup_decon cleanup_waste 8. Dispose of Waste cleanup_decon->cleanup_waste cleanup_wash 9. Remove PPE & Wash Hands cleanup_waste->cleanup_wash

Caption: General workflow for safely handling 2-(4-Chlorophenyl)-4-nitrobenzoic acid.

Emergency Procedures

Immediate and correct action is critical in the event of an exposure or spill.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7][8] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and provide water to drink. Seek immediate medical attention.

  • Spill Cleanup:

    • Alert: Notify colleagues and the laboratory safety officer.

    • Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel.

    • Control: Prevent the spill from spreading using absorbent, non-combustible material (e.g., vermiculite, sand).

    • Cleanup: While wearing appropriate PPE, carefully sweep or scoop the material into a designated, labeled hazardous waste container.[15] Avoid generating dust.

    • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.[3]

Waste Disposal

All waste containing 2-(4-Chlorophenyl)-4-nitrobenzoic acid, including contaminated PPE, empty containers, and cleanup materials, must be treated as hazardous waste.[3] Dispose of this waste in clearly labeled, sealed containers according to institutional and local environmental regulations.[16] Never dispose of the compound down the drain.[9]

Storage Protocols

Proper storage is crucial for maintaining the chemical integrity of 2-(4-Chlorophenyl)-4-nitrobenzoic acid and ensuring laboratory safety. The compound is stable under recommended conditions, but degradation can occur if stored improperly.

Table 2: Recommended Storage Conditions

Parameter Recommendation Rationale
Temperature Store in a cool, dry place. A temperature range of 15 - 25 °C (59 - 77 °F) is advisable.[15][17] Prevents potential thermal degradation and moisture uptake.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen) for long-term storage. Minimizes potential oxidative degradation, although nitroaromatics are generally resistant.[1]
Light Store in a light-resistant container.[18] Protects against potential photochemical degradation.
Container Keep in a tightly sealed, properly labeled container.[9][16] Prevents contamination and moisture absorption. The original supplier container is ideal.

| Location | Store in a designated, well-ventilated chemical storage cabinet.[3][15] | Ensures proper ventilation and segregation from incompatible materials. |

Incompatible Materials

Store 2-(4-Chlorophenyl)-4-nitrobenzoic acid away from the following classes of chemicals to prevent hazardous reactions:

  • Strong Oxidizing Agents: (e.g., peroxides, nitrates) - Can lead to vigorous or explosive reactions.[8][15]

  • Strong Bases: (e.g., sodium hydroxide, potassium carbonate) - Will react in a standard acid-base neutralization, which can be exothermic.[15]

  • Reducing Agents: Can potentially reduce the nitro group, leading to different chemical species.[8]

Storage Decision Logic

The following diagram illustrates the decision-making process for the proper storage of the compound.

G start Receive Compound check_container Container Intact? start->check_container check_label Properly Labeled? check_container->check_label Yes action_repackage Action: Repackage/Quarantine check_container->action_repackage No check_incompatibles Segregated from Incompatibles? check_label->check_incompatibles Yes action_relabel Action: Relabel Immediately check_label->action_relabel No check_location Designated Cool, Dry, Ventilated Area? check_incompatibles->check_location Yes action_relocate Action: Relocate to Correct Area check_incompatibles->action_relocate No storage_ok Store Compound check_location->storage_ok Yes check_location->action_relocate No

Caption: Decision tree for the safe storage of incoming chemical reagents.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol provides a step-by-step method for preparing a standard stock solution, a common task in drug development and analytical research.

Objective: To accurately prepare a 10 mM stock solution of 2-(4-Chlorophenyl)-4-nitrobenzoic acid (MW: 277.65 g/mol ) in Dimethyl Sulfoxide (DMSO).

Materials:

  • 2-(4-Chlorophenyl)-4-nitrobenzoic acid

  • Anhydrous DMSO, analytical grade

  • Analytical balance (readable to 0.1 mg)

  • 10 mL volumetric flask, Class A

  • Spatula

  • Weighing paper

  • Pasteur pipette

  • Appropriate PPE (lab coat, safety goggles, chemically resistant gloves)

Procedure:

  • Preparation: Don all required PPE. Perform all operations within a certified chemical fume hood.

  • Calculate Mass: Calculate the required mass of the compound:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.010 L x 277.65 g/mol = 2.7765 mg

  • Weighing:

    • Place a piece of weighing paper on the analytical balance and tare it.

    • Carefully add approximately 2.8 mg of 2-(4-Chlorophenyl)-4-nitrobenzoic acid onto the weighing paper. Record the exact mass.

  • Transfer: Carefully transfer the weighed solid into the 10 mL volumetric flask. Tap the weighing paper to ensure all powder is transferred.

  • Dissolution:

    • Add approximately 5-7 mL of DMSO to the volumetric flask.

    • Gently swirl the flask to dissolve the solid completely. A vortex mixer may be used on a low setting if necessary. Ensure no solid material remains.

  • Dilution to Volume:

    • Once the solid is fully dissolved, carefully add DMSO dropwise using a Pasteur pipette until the bottom of the meniscus reaches the calibration mark on the neck of the flask.

  • Mixing: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

  • Labeling and Storage: Transfer the solution to a properly labeled amber glass vial. The label should include the compound name, exact concentration, solvent, date of preparation, and your initials. Store according to the protocols outlined in Section 5.0.

References

  • Jain, R. K., et al. (2011). Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12. National Institutes of Health. [Link]

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. Defense Technical Information Center. [Link]

  • Bausinger, T., & Preuss, J. (2009). Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems. Journal of Hazardous Materials. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. ASM Journals. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]

  • Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. [Link]

  • U.S. Department of Health and Human Services. Personal Protective Equipment (PPE). CHEMM. [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. EPA.gov. [Link]

  • U.S. Chemical Safety Board. (2026). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. USCSB. [Link]

  • Arora, P. K., et al. (2016). Degradation Pathways of 2- and 4-Nitrobenzoates in Cupriavidus sp. Strain ST-14 and Construction of a Recombinant Strain for Degradation of 3-Nitrobenzoate. Applied and Environmental Microbiology. [Link]

  • University of Arizona. (2015). Personal Protective Equipment Selection Guide. Research Laboratory & Safety Services. [Link]

  • VelocityEHS. (2015). Benzoic Acid – Uses and Safety. VelocityEHS. [Link]

  • Justlong. (2024). Benzoic Acid: Storage, Transportation, and Pharmacopoeia Standards. Justlong in Food. [Link]

  • California State University, Bakersfield. Topic 1: Safety in the Organic Chemistry Laboratory. CSUB. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Environment, Health and Safety. [Link]

  • ResearchGate. (n.d.). Degradation pathway of 2-chloronitrobenzene (a) and...[Link]

  • American Chemical Society. (2002). Safety in Academic Chemistry Laboratories. ACS. [Link]

  • Muller, C., et al. (2006). Biodegradation of 4-nitrobenzoate, 4-aminobenzoate and their mixtures: new strains, unusual metabolites and insights into pathway regulation. FEMS Microbiology Ecology. [Link]

  • ResearchGate. (2011). Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12. [Link]

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Troubleshooting & Optimization

Technical Support Center: Crystallization of 2-(4-Chlorophenyl)-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for resolving crystallization difficulties with 2-(4-Chlorophenyl)-4-nitrobenzoic acid. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights and troubleshooting strategies. Our goal is to move beyond simple protocols and explain the underlying chemical principles that govern successful crystallization.

Introduction: The Challenge of Crystallizing 2-(4-Chlorophenyl)-4-nitrobenzoic acid

2-(4-Chlorophenyl)-4-nitrobenzoic acid is a molecule with several structural features that can complicate crystallization. The biphenyl system introduces conformational flexibility, while the strongly electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups significantly alter the electronic distribution and intermolecular interactions compared to simple benzoic acid.[1][2] These features can lead to issues such as poor solubility, oiling out, and polymorphism, making the isolation of pure, crystalline material a significant challenge.

This guide provides a structured approach to overcoming these difficulties, starting with frequently asked questions and progressing to a detailed troubleshooting manual.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the crystallization of 2-(4-Chlorophenyl)-4-nitrobenzoic acid.

Q1: What are the best starting solvents for crystallizing this compound?

A1: There is no single "magic" solvent.[3] The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room or sub-ambient temperatures.[4][5] Given the polar nature of the carboxylic acid and nitro groups, polar solvents are a good starting point. However, the bulky, nonpolar chlorophenyl group necessitates a balanced approach.

A recommended strategy is to screen a range of solvents with varying polarities. See the solvent screening protocol in Part 3 for a detailed methodology.

Q2: My compound is "oiling out" instead of forming crystals. What does this mean and how do I fix it?

A2: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid phase rather than a solid crystal lattice. This typically happens when the solution is cooled too quickly or when the concentration of the solute is too high, causing the solubility limit to be exceeded at a temperature above the compound's melting point (or the melting point of an impure mixture).

To resolve this, try the following:

  • Re-heat the solution until the oil completely redissolves.

  • Add more solvent (10-20% additional volume) to decrease the saturation point.[6]

  • Slow down the cooling process. Allow the flask to cool to room temperature on the benchtop, insulated with a beaker or glass wool, before moving it to an ice bath.[7] Slow cooling is critical for allowing molecules to orient themselves properly into a crystal lattice.[8]

Q3: No crystals are forming even after the solution has cooled for a long time. What should I do?

A3: This indicates that the solution is not sufficiently supersaturated, or that nucleation (the initial formation of crystal seeds) is inhibited.

  • Induce Nucleation: Try scratching the inside of the flask with a glass rod just below the solvent line.[7] The microscopic scratches provide a surface for crystal growth.

  • Seed Crystals: If you have a small amount of solid material, add a single, tiny crystal to the solution. This "seed" will act as a template for further crystallization.[7]

  • Reduce Solvent Volume: If the solution is too dilute, carefully evaporate some of the solvent by gently heating the solution under a stream of nitrogen or air and then allow it to cool again.

  • Introduce an Anti-Solvent: If your compound is dissolved in a good solvent, you can try adding a miscible "anti-solvent" in which the compound is insoluble. Add the anti-solvent dropwise until the solution becomes faintly cloudy (turbid), then warm slightly until it clears and allow it to cool slowly.

Q4: How pure does my crude material need to be before attempting crystallization?

A4: The purer the starting material, the higher the likelihood of successful crystallization.[9] Significant impurities can disrupt the crystal lattice formation, leading to oiling out, poor crystal quality, or complete failure to crystallize. If your crude product is heavily discolored or contains a significant amount of side products, consider a preliminary purification step like column chromatography before proceeding with crystallization.

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving specific crystallization problems.

Problem Encountered Potential Cause(s) Proposed Solutions & Scientific Rationale
1. Rapid Crystallization / Powder Formation The solution is too concentrated, or the solvent is a poor choice, leading to a very rapid crash out of solution.Solution: Re-heat and add 10-20% more of the "good" solvent. Rationale: Adding more solvent keeps the compound dissolved for longer during the cooling phase, allowing for slower, more ordered crystal growth which excludes impurities more effectively.[6] Ideal crystallization should occur over 15-30 minutes.[6]
2. Persistent "Oiling Out" The boiling point of the solvent is too high, causing the compound to separate above its melting point. Impurities are depressing the melting point.Solution 1: Switch to a lower-boiling point solvent or solvent system. Solution 2: Add a charcoal treatment step. Rationale: If impurities are the cause, activated charcoal can adsorb them. After dissolving the compound in hot solvent, cool it slightly, add a small amount of activated charcoal, and bring it back to a boil for a few minutes before performing a hot filtration to remove the charcoal.[10]
3. Poor Yield (<50%) Too much solvent was used. The compound has significant solubility even at low temperatures. Premature crystallization during hot filtration.Solution 1: Before discarding the mother liquor (filtrate), try concentrating it by evaporating a portion of the solvent and cooling again to recover a second crop of crystals. Solution 2: Ensure the cooling step is thorough. Cool to room temperature first, then place in an ice-water bath for at least 20-30 minutes. Solution 3: To prevent premature crystallization during filtration, use a heated funnel and pre-heat the receiving flask with hot solvent vapor.
4. Crystals are Colored/Discolored Colored impurities are trapped within the crystal lattice.Solution: Perform a charcoal treatment as described in point 2. Rationale: Activated charcoal has a high surface area and can effectively adsorb large, colored, and polar impurities from the solution.[10] A successful recrystallization should result in a product that is significantly lighter in color than the crude material.
5. Formation of Very Fine Needles This can be characteristic of the compound's crystal habit in a particular solvent, but may also indicate that crystallization is happening too quickly at the surface.Solution 1: Try a different solvent or a solvent mixture. Solution 2: Slow down the cooling process as much as possible. Use an insulated container (e.g., a Dewar flask) for very slow cooling. Rationale: Different solvents can lead to different crystal packing arrangements (polymorphs), potentially favoring larger, more robust crystal growth. Extremely slow cooling minimizes the nucleation rate, allowing existing crystals to grow larger.
Visual Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting common crystallization issues.

troubleshooting_workflow start Start with Hot, Saturated Solution cool Allow to Cool Slowly start->cool crystals_form Do Crystals Form? cool->crystals_form oiling_out Does it 'Oil Out'? crystals_form->oiling_out Yes no_crystals No Crystals Form crystals_form->no_crystals No good_crystals Collect Good Quality Crystals oiling_out->good_crystals No, good crystals poor_crystals Powder or Fine Needles Formed oiling_out->poor_crystals Yes, but poor quality reheat_add_solvent Re-heat, Add More Solvent, Cool Slower oiling_out->reheat_add_solvent Yes, it oils out poor_crystals->reheat_add_solvent induce_crystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal no_crystals->induce_crystallization reheat_add_solvent->cool induce_crystallization->cool

Caption: A decision tree for troubleshooting crystallization outcomes.

Part 3: Experimental Protocols & Data

Protocol 1: Systematic Solvent Screening

This protocol helps identify a suitable solvent or solvent system for crystallization.

  • Preparation: Place approximately 10-20 mg of your crude 2-(4-Chlorophenyl)-4-nitrobenzoic acid into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different solvent (e.g., water, ethanol, methanol, ethyl acetate, acetone, toluene, hexane) dropwise, up to about 0.5 mL. Agitate the tube. If the compound dissolves completely at room temperature, the solvent is unsuitable as a primary crystallization solvent.[5]

  • Heating: For solvents where the compound was insoluble at room temperature, gently heat the test tube in a sand bath or water bath.[5] Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling: Remove the tube from the heat and allow it to cool to room temperature. Then, place it in an ice bath.

  • Observation: A good solvent is one where the compound dissolves when hot but forms a significant amount of crystalline precipitate upon cooling.[5]

Solvent Selection Guide

The table below provides a starting point for solvent selection based on general principles.

Solvent SystemPolarityBoiling Point (°C)Rationale & Expected Behavior
Ethanol/Water Polar Protic78-100Good Starting Point. Dissolve the compound in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes turbid, then add a drop or two of ethanol to clarify. Cool slowly. This is a common and effective system for many organic acids.[6][11]
Ethyl Acetate/Hexane Medium Polarity / Nonpolar77 / 69Good for Less Polar Impurities. Dissolve in a minimum of hot ethyl acetate. Add hexane dropwise until turbidity persists. This system is effective if the compound oils out in more polar systems.[11]
Toluene Nonpolar Aromatic111May Promote Orderly Packing. The aromatic nature of toluene can interact favorably with the phenyl rings of the molecule, potentially leading to good crystal formation. Use with caution due to the high boiling point.
Acetone Polar Aprotic56Can be too effective. Acetone is a very strong solvent and may prevent crystallization unless used in a solvent/anti-solvent system (e.g., with water or hexane).[11]
Protocol 2: Standard Recrystallization Procedure
  • Dissolution: Place the crude 2-(4-Chlorophenyl)-4-nitrobenzoic acid in an Erlenmeyer flask. Add the chosen solvent (or the "good" solvent of a pair) in small portions while heating the flask on a hot plate.[7] Add just enough hot solvent to completely dissolve the solid.

  • (Optional) Charcoal Treatment: If the solution is colored, remove it from the heat, allow it to cool slightly, add a spatula-tip of activated charcoal, and reheat to boiling for 2-5 minutes.[10]

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities (and charcoal, if used).[8][10] This step is crucial for removing particulate matter.

  • Crystallization: Cover the flask with a watch glass or inverted beaker and allow the filtrate to cool slowly and undisturbed to room temperature. Do not rush this step. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor from the crystal surfaces.[7]

  • Drying: Allow the crystals to dry on the filter funnel by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a vacuum oven.

Visual Guide to Solvent Pair (Anti-Solvent) Crystallization

solvent_pair_workflow start Dissolve Compound in Minimum Hot 'Good' Solvent add_anti_solvent Add Hot 'Anti-Solvent' Dropwise to Hot Solution start->add_anti_solvent turbid Does Solution Turn Turbid? add_anti_solvent->turbid turbid->add_anti_solvent No add_good_solvent Add a Few Drops of 'Good' Solvent to Clarify turbid->add_good_solvent Yes cool Cool Slowly to Induce Crystallization add_good_solvent->cool end Collect Crystals cool->end

Caption: Workflow for crystallization using a solvent/anti-solvent pair.

References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • University of Missouri-St. Louis. Recrystallization of Benzoic Acid. [Link]

  • CRYSTALIM. (n.d.). Guide for crystallization. [Link]

  • Royal Society of Chemistry. (n.d.). Recrystallisation of benzoic acid. [Link]

  • University of Florida, Center for X-ray Crystallography. (2015). Crystal Growing Tips. [Link]

  • University of California, Los Angeles. (n.d.). The Recrystallization of Benzoic Acid. [Link]

  • StudyMoose. (2024). Recrystallization of Benzoic Acid. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • UCT Science. (n.d.). SOP: CRYSTALLIZATION. [Link]

  • Lemmerer, A., Esterhuysen, C., & Bernstein, J. (2010). Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal: (2-chloro-4-nitrobenzoic acid):(nicotinamide). Journal of Pharmaceutical Sciences, 99(9), 4054-71. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications. [Link]

  • Doc Brown's Chemistry. (n.d.). Physical chemical properties benzoic acid. [Link]

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Validation & Comparative

Structural Elucidation & Spectral Benchmarking: 2-(4-Chlorophenyl)-4-nitrobenzoic Acid

[1]

Executive Summary & Comparison Strategy

In drug discovery, the "performance" of an intermediate is defined by its purity and the confidence in its regio-chemistry. This guide compares the Target Molecule against its Critical Precursors and Regioisomers .

  • The Challenge: Distinguishing the target from the starting material (2-bromo-4-nitrobenzoic acid) and potential homocoupling byproducts.

  • The Solution: A comparative 1H NMR analysis focusing on the diagnostic "Biphenyl Twist" and the Nitro-induced deshielding patterns.

Comparative Matrix: Target vs. Alternatives
FeatureTarget: 2-(4-Cl-Ph)-4-nitrobenzoic acidPrecursor: 2-Bromo-4-nitrobenzoic acidAnalog: 2-Phenyl-4-nitrobenzoic acid
Key Indicator AA'BB' System (7.4–7.6 ppm) + H3 Singlet No AA'BB' SystemAA'BB'C Multiplet (extra proton)
Acid Proton Broad Singlet (~13.0 ppm)Broad Singlet (~13.5 ppm)Broad Singlet (~13.0 ppm)
Solubility High in DMSO-d6; Poor in CDCl3Moderate in CDCl3High in DMSO-d6
Verification Requires 2D (COSY) for absolute certainty1D Sufficient1D Sufficient

Structural Logic & Predicted Spectral Data

The molecule consists of two distinct aromatic domains:

  • Ring A (Benzoic Acid): Trisubstituted (1-COOH, 2-Aryl, 4-NO2).

  • Ring B (Chlorophenyl): 1,4-Disubstituted (para-chloro).

The "Biphenyl Twist" Effect

Due to steric hindrance between the carboxylic acid (C1) and the ortho-phenyl ring (C2), the two rings are not coplanar . This twisting shields the protons at the 2,6-positions of Ring B relative to a flat system, a critical diagnostic feature.

Predicted 1H NMR Data Table (400 MHz, DMSO-d6)

Solvent Choice: DMSO-d6 is mandatory.[1] Carboxylic acids often dimerize or precipitate in CDCl3, leading to broadened or missing peaks.

PositionProton TypeMultiplicityShift (

ppm)
Coupling (

Hz)
Assignment Logic
-COOH Carboxylic Acidbr s13.0 - 13.5 -Exchangeable; broad due to H-bonding.[1]
H-3 Aromatic (Ring A)d (small)8.25 - 8.35

Diagnostic: Ortho to NO2, Ortho to Aryl ring. Deshielded by both. Appears as a "singlet" at low res.
H-5 Aromatic (Ring A)dd8.15 - 8.25

Ortho to NO2. Distinct doublet of doublets.
H-6 Aromatic (Ring A)d7.95 - 8.05

Ortho to COOH.
H-2', 6' Aromatic (Ring B)d (AA'BB')7.45 - 7.55

Ortho to the biphenyl linkage. Shielded by twist.
H-3', 5' Aromatic (Ring B)d (AA'BB')7.55 - 7.65

Ortho to Chlorine.

Experimental Protocol: Synthesis & Verification

To generate the data for this guide, the compound is synthesized via Suzuki-Miyaura coupling.

Step 1: Synthesis Workflow
  • Reactants: 2-Bromo-4-nitrobenzoic acid (1.0 eq), 4-Chlorophenylboronic acid (1.2 eq).[1]

  • Catalyst: Pd(dppf)Cl2 (3 mol%).

  • Base/Solvent: K2CO3 (3.0 eq) in Dioxane/Water (4:1).

  • Condition: 90°C for 4 hours.

Step 2: Sample Preparation for NMR[1]
  • Isolation: Acidify reaction mixture to pH 2 (HCl). Filter precipitate.[2][3]

  • Purification: Recrystallize from Ethanol/Water to remove palladium black and boronic acid residues.

  • NMR Tube Prep:

    • Weigh 5-10 mg of dry solid.[1]

    • Dissolve in 0.6 mL DMSO-d6 (99.9% D).

    • Note: Do not use TMS if possible; reference to residual DMSO pentet at 2.50 ppm.

Step 3: Visualization of Logic (Graphviz)

The following diagram illustrates the decision process for assigning the spectrum and confirming the success of the synthesis.

NMR_LogicStartCrude Product Spectrum(DMSO-d6)CheckCOOHCheck 12.0-14.0 ppm:Broad Singlet Present?Start->CheckCOOHAcidYesAcid Group IntactCheckCOOH->AcidYesYesAcidNoDecarboxylation occurred(Impurity)CheckCOOH->AcidNoNoCheckArylCheck 7.0-8.5 ppm:New AA'BB' System?ArylYesCoupling SuccessfulCheckAryl->ArylYesYes (4H integration)ArylNoStarting Material Remaining(Check 2-Bromo precursors)CheckAryl->ArylNoNoAcidYes->CheckArylH3_AssignLocate H-3 (Ring A):Small Doublet/Singlet > 8.2 ppm(Deshielded by NO2 & Ph)ArylYes->H3_AssignFinalStructure Confirmed:2-(4-Cl-Ph)-4-nitrobenzoic acidH3_Assign->Final

Caption: Logic flow for structural confirmation. The presence of the AA'BB' system confirms the Suzuki coupling, while the H-3 shift confirms the nitro group position.[1]

Deep Dive: Methodological Comparison (1D vs. 2D NMR)

While 1D 1H NMR is standard, this guide recommends 1H-1H COSY (Correlation Spectroscopy) for definitive assignment due to the overlap potential in the aromatic region (7.4 - 8.3 ppm).

Comparison of Verification Methods
MethodCapabilityLimitationRecommendation
1D 1H NMR Quick purity check (>95%).Cannot definitively distinguish H-5 (Ring A) from H-3'/5' (Ring B) if shifts overlap.Routine QC.
1H-1H COSY Maps spin systems.Requires longer acquisition time (~15 mins).Gold Standard for new batches.
13C NMR Confirms carbon count (13 signals).Low sensitivity; quaternary carbons (C-NO2, C-Cl) are weak.Use for characterization, not routine ID.
The COSY Advantage (Mechanism)

In the COSY spectrum of this molecule:

  • Ring A Network: You will see a strong cross-peak between H-5 and H-6 .[1] H-3 will show no strong cross-peak (only a weak meta-coupling to H-5), isolating it as the proton between substituents.[1]

  • Ring B Network: The AA'BB' protons will show a distinct "box" pattern of cross-peaks, completely isolated from the Ring A protons. This separation proves the biaryl linkage is intact and no ring fusion has occurred.

Troubleshooting & Impurity Profiling

When analyzing the spectrum, look for these specific failure modes:

  • Impurity A: 4-Chlorophenylboronic Acid (Excess Reagent)

    • Signal: Doublets at ~7.8 and 7.4 ppm.

    • Fix: Wash with aqueous NaHCO3 (boronic acids are soluble in base, but less so than the benzoic acid product; careful pH control required) or recrystallize.

  • Impurity B: Homocoupling (4,4'-Dichlorobiphenyl)

    • Signal: Symmetric AA'BB' system, but lacks the COOH and NO2 signals.

    • Fix: This is non-acidic. Dissolve crude in dilute NaOH; filter off the insoluble homocoupling product; re-acidify filtrate.

  • Impurity C: Protodeboronation (Chlorobenzene)

    • Signal: Multiplet ~7.2-7.4 ppm.[1]

    • Fix: Volatile; remove under high vacuum.

References

  • Suzuki-Miyaura Coupling Review: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Solvent Effects in NMR: Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry, 44(5), 491-509. Link

  • General Biphenyl NMR Data: SDBS Spectral Database for Organic Compounds. Spectrum No. 3172 (2-Biphenylcarboxylic acid). Link

  • Nitro Group Substituent Effects: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard Text for Substituent Chemical Shifts).

Comprehensive Guide to HPLC Method Development for 2-(4-Chlorophenyl)-4-nitrobenzoic Acid Purity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

2-(4-Chlorophenyl)-4-nitrobenzoic acid is a critical biphenyl intermediate, often employed in the synthesis of advanced agrochemicals and pharmaceutical active ingredients (APIs). Its structure—a biphenyl core substituted with an acidic carboxyl group, a hydrophobic chloro group, and an electron-withdrawing nitro group—presents a specific set of chromatographic challenges:

  • Acidity (pKa ~3.0–3.2): The nitro group on the benzoic acid ring enhances acidity compared to unsubstituted benzoic acid, requiring strict pH control to prevent peak tailing.

  • Hydrophobicity (LogP > 3.5): The biphenyl scaffold and chloro-substituent necessitate a strong organic eluent for elution.

  • Structural Similarity of Impurities: Common synthetic precursors (e.g., 2-halo-4-nitrobenzoic acids) possess similar acidic properties, rendering non-separative techniques like titration insufficient for purity determination.

This guide outlines a robust, self-validating RP-HPLC method designed to separate the target analyte from its process-related impurities, superior to traditional alternatives.

Chemical Structure & Properties[1][3][9][10]
  • IUPAC Name: 4'-Chloro-5-nitro-[1,1'-biphenyl]-2-carboxylic acid

  • Molecular Formula: C₁₃H₈ClNO₄[1]

  • Key Functional Groups: Carboxylic Acid (Ionizable), Nitro (UV chromophore), Chlorophenyl (Hydrophobic).

Comparative Analysis: HPLC vs. Alternatives

To establish the necessity of HPLC, we compare it with standard industry alternatives.

FeatureRP-HPLC (Recommended) Potentiometric Titration HPTLC (High-Performance TLC)
Primary Utility Quantitative Purity & Impurity ProfilingBulk Assay (% w/w)Qualitative ID & Semi-Quant
Selectivity High: Separates target from acidic precursors (e.g., 2-chloro-4-nitrobenzoic acid).None: Titrates all acidic species indiscriminately.Medium: Can separate isomers but lacks resolution for <0.1% impurities.
LOD/LOQ Excellent (ppm level)N/A (Macro analysis only)Moderate (Visual limit ~0.5%)
Throughput Medium (10-20 min/run)High (2-5 min/run)High (Parallel runs)
Data Integrity Full chromatogram audit trailSingle endpoint valueImage-based (subjective without densitometry)

Verdict: While titration is suitable for rough assaying of raw materials, RP-HPLC is mandatory for final product release to ensure the absence of structurally similar, toxic organic impurities.

Method Development Strategy

The development process follows a "Quality by Design" (QbD) approach, prioritizing the separation of the critical pair (Target vs. Nearest Impurity).

Impurity Origin & Separation Challenge

Understanding the synthesis allows us to predict impurities. Assuming a Suzuki-Miyaura coupling or similar aryl-aryl coupling route:

SynthesisPath cluster_chrom Chromatographic Order (Reverse Phase) SM1 2-Chloro-4-nitrobenzoic acid (Acidic Precursor) Product 2-(4-Chlorophenyl)-4-nitrobenzoic acid (Target) SM1->Product Coupling SM2 4-Chlorophenylboronic acid (Polar Precursor) SM2->Product Impurity De-nitro Analog (Side Product) Product->Impurity Degradation

Figure 1: Synthetic pathway and impurity origins. Red nodes indicate critical impurities that must be resolved.

Optimized Experimental Protocol

This protocol is designed to be a "starting standard" that can be fine-tuned.

Instrument Parameters
  • Detector: UV-Vis / PDA at 254 nm (Primary) and 275 nm (Secondary verification).

  • Column: C18 (L1), 250 x 4.6 mm, 5 µm.

    • Recommendation: Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18. These end-capped columns reduce silanol interactions with the nitro group.

  • Column Temperature: 35°C (Controls viscosity and improves reproducibility).

  • Flow Rate: 1.0 mL/min.[2]

Mobile Phase Composition
  • Solvent A (Aqueous): 0.1% Phosphoric Acid in Water (pH ~2.1).

    • Why: The pH must be well below the pKa (~3.0) to keep the carboxylic acid protonated. This prevents peak splitting and tailing.

  • Solvent B (Organic): Acetonitrile (ACN).[3]

    • Why: ACN has a lower UV cutoff than Methanol and provides stronger elution for the hydrophobic biphenyl core.

Gradient Program

A gradient is required to elute the polar boronic acid precursors early and the hydrophobic target late.

Time (min)% Solvent A (0.1% H3PO4)% Solvent B (ACN)Event
0.09010Initial Hold (Elute polar salts)
2.09010Start Gradient
15.01090Elution of Target & Hydrophobic Dimers
20.01090Wash
20.19010Re-equilibration
25.09010End of Run

Scientific Rationale & Troubleshooting (E-E-A-T)

The pH Effect (Expertise)

The most common failure mode for benzoic acid derivatives is "double peaking" or broad tailing. This occurs when the mobile phase pH is near the analyte's pKa (buffer capacity is low, and the analyte exists as a mixture of ion and neutral forms).

  • Rule: Maintain pH < 2.5.

  • Validation: If peak shape degrades, check the aqueous buffer pH. Do not use neutral water.

Troubleshooting Decision Tree

Troubleshooting Start Problem Detected Issue1 Peak Tailing? Start->Issue1 Issue2 Retention Drift? Start->Issue2 Action1 Lower pH (Add more acid) Check Column End-capping Issue1->Action1 Action2 Check Temperature Control Equilibrate longer Issue2->Action2

Figure 2: Rapid troubleshooting logic for common HPLC issues with acidic analytes.

Validation Criteria (Self-Validating System)

To ensure trustworthiness, the method must pass these System Suitability Tests (SST) before every sample set:

  • Resolution (Rs): > 2.0 between the Target Peak and the nearest impurity (likely the unreacted 2-chloro-4-nitrobenzoic acid).

  • Tailing Factor (T): < 1.5 (Strict control due to acidic nature).

  • Precision: RSD < 2.0% for 5 replicate injections of the standard.

  • Signal-to-Noise (S/N): > 10 for the Limit of Quantitation (LOQ) solution (typically 0.05% of target concentration).

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. (Authoritative source for System Suitability parameters like Resolution and Tailing).

  • PubChem. (2023). 2-(4-Chlorophenyl)-4-nitrobenzoic acid Compound Summary. (Source for chemical structure and property estimation).

  • Dolan, J. W. (2002). The Role of pH in LC Separations. LCGC North America. (Foundational guide on pKa and retention relationships).

Sources

A Comparative Guide to the Crystal Structure Determination of 2-(4-Chlorophenyl)-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise three-dimensional arrangement of atoms within a molecule is paramount. This spatial configuration, or crystal structure, governs a molecule's physicochemical properties, its interactions with biological targets, and ultimately, its efficacy and safety as a therapeutic agent. This guide provides an in-depth technical comparison of methodologies for determining the crystal structure of 2-(4-Chlorophenyl)-4-nitrobenzoic acid, a substituted aromatic carboxylic acid of interest in medicinal chemistry and materials science. We will explore the gold-standard technique of single-crystal X-ray diffraction, discuss viable alternatives for challenging samples, and emphasize the critical importance of structure validation.

The Central Role of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) remains the most definitive method for elucidating the atomic-level structure of small molecules.[1][2][3] The technique relies on the diffraction of X-rays by a well-ordered, single crystal of the compound. The resulting diffraction pattern contains detailed information about the electron density distribution within the crystal, which can be mathematically reconstructed to generate a three-dimensional model of the molecule.[2][4]

The power of SC-XRD lies in its ability to provide unambiguous measurements of bond lengths, bond angles, and torsion angles, as well as insights into intermolecular interactions such as hydrogen bonding and π-stacking.[3] For a molecule like 2-(4-Chlorophenyl)-4-nitrobenzoic acid, this information is critical for understanding its conformation, crystal packing, and potential for polymorphism—the existence of multiple crystalline forms with different properties.

Experimental Workflow for Single-Crystal X-ray Diffraction

The process of determining a crystal structure via SC-XRD can be broken down into several key stages, as illustrated in the workflow diagram below.

scxrd_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement synthesis Synthesis of 2-(4-Chlorophenyl)- 4-nitrobenzoic acid purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystallization Growing Single Crystals (e.g., Slow Evaporation) purification->crystallization mounting Crystal Mounting & Screening crystallization->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection data_processing Data Reduction & Integration data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation (checkCIF) refinement->validation final_structure final_structure validation->final_structure Final Crystallographic Model (CIF)

Caption: Workflow for Single-Crystal X-ray Diffraction.

Detailed Experimental Protocol: Single-Crystal X-ray Diffraction

1. Synthesis and Purification:

  • Synthesize 2-(4-Chlorophenyl)-4-nitrobenzoic acid via a suitable method, such as a Suzuki coupling reaction between 4-nitrophenylboronic acid and 1-chloro-4-iodobenzene, followed by oxidation of the resulting biphenyl intermediate.

  • Purify the crude product to >98% purity using techniques like column chromatography or recrystallization from an appropriate solvent system (e.g., ethanol/water). Purity is crucial as impurities can inhibit crystal growth.

2. Crystal Growth:

  • The primary challenge in SC-XRD is often growing high-quality single crystals.[5] For 2-(4-Chlorophenyl)-4-nitrobenzoic acid, a variety of crystallization techniques should be screened.[5]

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture) to near saturation. Loosely cover the vial and allow the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

  • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

3. Data Collection:

  • Select a suitable single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible cracks under a microscope.[2]

  • Mount the crystal on a goniometer head.

  • Perform data collection on a single-crystal X-ray diffractometer, typically equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) X-ray source and a CCD or CMOS detector.[2]

  • Data is often collected at a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

4. Structure Solution and Refinement:

  • Process the raw diffraction data to obtain a list of reflection intensities.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map and a preliminary model of the molecule.

  • Refine the structural model against the experimental data using full-matrix least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

  • Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.

Alternative and Complementary Techniques

While SC-XRD is the gold standard, obtaining suitable single crystals can be a significant bottleneck.[6] In such cases, alternative techniques can provide valuable structural information.

TechniquePrincipleAdvantagesDisadvantages
Single-Crystal X-ray Diffraction (SC-XRD) Diffraction of X-rays by a single crystal.Provides unambiguous, high-resolution 3D structures.[3]Requires high-quality single crystals, which can be difficult to grow.[6]
Microcrystal Electron Diffraction (MicroED) Diffraction of electrons by nanocrystals.Can determine structures from crystals a billion times smaller than those needed for SC-XRD.[6] Faster data collection.[7]Newer technique with less widespread availability. Potential for beam damage to sensitive samples.
Powder X-ray Diffraction (PXRD) Diffraction of X-rays by a polycrystalline powder.Does not require single crystals. Useful for phase identification, purity analysis, and studying polymorphism.Provides one-dimensional data, making ab initio structure solution challenging for complex molecules.
Crystal Structure Prediction (CSP) with PXRD Computational generation of possible crystal structures, ranked by energy and compared to experimental PXRD data.Can solve structures from powder data when single crystals are unavailable.[8]Computationally intensive, especially for flexible molecules. May not always yield a single, unambiguous solution.[8]
The Rise of Microcrystal Electron Diffraction (MicroED)

For challenging cases where only very small or weakly diffracting crystals of 2-(4-Chlorophenyl)-4-nitrobenzoic acid can be obtained, MicroED presents a powerful alternative.[6] This cryo-electron microscopy technique uses an electron beam instead of X-rays, which interacts much more strongly with matter.[6] This allows for the structure determination from nanocrystals that are far too small for conventional X-ray diffraction.[6]

method_comparison cluster_scxrd Primary Method cluster_alternatives Alternative Methods (if single crystals are problematic) topic Crystal Structure Determination of 2-(4-Chlorophenyl)-4-nitrobenzoic acid scxrd Single-Crystal X-ray Diffraction (SC-XRD) topic->scxrd Ideal Scenario microed Microcrystal Electron Diffraction (MicroED) topic->microed If crystals are too small pxrd_csp Powder XRD with Crystal Structure Prediction (CSP) topic->pxrd_csp If no single crystals form scxrd_adv Advantage: Unambiguous, high-resolution structure scxrd->scxrd_adv scxrd_dis Challenge: Requires large, high-quality crystals scxrd->scxrd_dis microed_adv Advantage: Uses nanocrystals, fast microed->microed_adv pxrd_csp_adv Advantage: No single crystals needed pxrd_csp->pxrd_csp_adv

Caption: Decision tree for selecting a structure determination method.

Trustworthiness: The Imperative of Structure Validation

The determination of a crystal structure is not complete until it has been rigorously validated.[9][10] Poor quality data, incorrect refinement strategies, or errors in the structural model can lead to inaccurate results.[9][10] Automated validation tools are essential for ensuring the reliability of a published structure.[11]

The International Union of Crystallography (IUCr) provides a free online service called checkCIF that analyzes a Crystallographic Information File (CIF) for completeness, quality, and consistency.[11] This service, which incorporates the PLATON software, generates a report with a series of ALERTS that highlight potential issues requiring attention. These alerts can range from missing experimental details to unusual bond lengths or potential missed symmetry. Addressing these ALERTS is a critical step in preparing a structure for publication or for use in further research.

Key Validation Checks:

  • Geometric Plausibility: Are bond lengths and angles within expected ranges for the given atom types?

  • Completeness of Data: Was a sufficient portion of the unique diffraction data collected?

  • Refinement Statistics: Are the R-factor and goodness-of-fit values acceptable?

  • Symmetry Analysis: Has the correct space group been assigned? Could there be missed symmetry?

  • Hydrogen Atom Treatment: Are all expected hydrogen atoms present and reasonably positioned?

Conclusion

The definitive determination of the crystal structure of 2-(4-Chlorophenyl)-4-nitrobenzoic acid is best achieved through single-crystal X-ray diffraction, a technique that provides unparalleled detail at the atomic level. The success of this method hinges on the ability to grow high-quality single crystals. For cases where crystallization proves difficult, emerging techniques like Microcrystal Electron Diffraction offer a powerful solution for analyzing nanocrystalline samples. Regardless of the method employed, rigorous structure validation using tools like checkCIF is a non-negotiable step to ensure the scientific integrity and trustworthiness of the final structural model. This multi-faceted approach, combining meticulous experimental work with robust validation, is essential for advancing our understanding of molecular structure and function in drug discovery and materials science.

References

  • Validation of Experimental Crystal Structures | CCDC . (2023, June 14). Cambridge Crystallographic Data Centre. [Link]

  • Structure validation in chemical crystallography - IUCr Journals . (n.d.). International Union of Crystallography. [Link]

  • Small molecule crystallography - Excillum . (n.d.). Excillum AB. [Link]

  • Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland . (n.d.). The University of Queensland. [Link]

  • Validation of Experimental Crystal Structures - CCDC . (n.d.). Cambridge Crystallographic Data Centre. [Link]

  • Validation of protein crystal structures - PubMed . (2000, March). National Center for Biotechnology Information. [Link]

  • Single-crystal structure validation with the program PLATON . (n.d.). International Union of Crystallography. [Link]

  • XFELs make small molecule crystallography without crystals possible - Chemistry World . (2022, January 27). Chemistry World. [Link]

  • Researchers develop powerful method to solve structures of small molecules - News-Medical . (2018, November 9). News-Medical.Net. [Link]

  • X-ray Crystallography for Molecular Structure Determination - AZoLifeSciences . (2023, November 9). AZoLifeSciences. [Link]

  • Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution - PMC - NIH . (2023, November 1). National Center for Biotechnology Information. [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics - ACS Publications . (2022, May 16). American Chemical Society Publications. [Link]

  • X-Ray Crystallography of Chemical Compounds - PMC . (n.d.). National Center for Biotechnology Information. [Link]

Sources

A Comparative Guide to the Acidity of Substituted Benzoic Acids: 2-(4-Chlorophenyl)-4-nitrobenzoic Acid vs. Nitrobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Acidity in Drug Efficacy

In the landscape of drug discovery and development, the physicochemical properties of a molecule are paramount to its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).[1][2] Among these properties, the acid dissociation constant (pKa) is a fundamental descriptor of a compound's ionization state at a given pH. This guide provides an in-depth comparison of the acidity of nitrobenzoic acid isomers and the more complex, multi-substituted 2-(4-Chlorophenyl)-4-nitrobenzoic acid, offering a blend of theoretical analysis and practical experimental guidance.

The Theoretical Framework: Understanding Substituent Effects on Acidity

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion, formed upon deprotonation. Any factor that stabilizes this anion by delocalizing its negative charge will increase the acidity of the parent molecule, resulting in a lower pKa value.[3][4] In substituted benzoic acids, the nature and position of substituents on the aromatic ring dictate this stability through a combination of electronic effects.

  • Inductive Effect (-I): This is the withdrawal of electron density through the sigma (σ) bonds, driven by the electronegativity of the substituent. Electron-withdrawing groups (EWGs) like nitro (-NO₂) and halogens (-Cl) exert a -I effect, pulling electron density away from the carboxylate group, thereby stabilizing the negative charge and increasing acidity.[3] This effect is distance-dependent, weakening as the substituent moves further from the carboxyl group.[3]

  • Resonance Effect (-R or -M): This effect involves the delocalization of electrons through the pi (π) system of the aromatic ring. A group like -NO₂ can withdraw electron density via resonance when positioned ortho or para to the carboxylic acid, further stabilizing the carboxylate anion.[5] This effect does not operate from the meta position.[6]

  • The Ortho Effect: Almost any substituent placed in the ortho position of benzoic acid increases its acidity, often to a greater extent than the same group in the meta or para positions.[7][8] This phenomenon is attributed to a combination of electronic and steric factors. The steric bulk of the ortho group can force the carboxyl group out of the plane of the benzene ring, which disrupts resonance between the carboxyl and the ring, ultimately leading to greater stabilization of the resulting carboxylate anion.[6]

A Baseline Comparison: The Acidity of Nitrobenzoic Acid Isomers

The three isomers of nitrobenzoic acid provide a classic illustration of how substituent position governs acidity. The strong electron-withdrawing nitro group (-NO₂) significantly increases the acidity compared to the parent benzoic acid.

CompoundIsomer PositionpKa Value
Benzoic Acid-4.20[6]
2-Nitrobenzoic AcidOrtho2.17[6][9]
3-Nitrobenzoic AcidMeta3.45[6][9]
4-Nitrobenzoic AcidPara3.44[6][9]

Analysis of Acidity Trends:

The observed order of acidity is ortho > para > meta .[6][10]

  • 2-Nitrobenzoic Acid (Ortho): The strongest acid of the series due to the powerful "ortho effect" combined with strong inductive (-I) and resonance (-R) effects of the nitro group.[6][10]

  • 4-Nitrobenzoic Acid (Para): Acidity is enhanced by both the inductive (-I) and resonance (-R) effects of the nitro group, which work together to stabilize the carboxylate anion.[4]

  • 3-Nitrobenzoic Acid (Meta): The nitro group at the meta position can only exert its electron-withdrawing inductive effect (-I).[6] The resonance effect is inoperative from this position, resulting in less stabilization of the anion compared to the ortho and para isomers.

Predictive Analysis: The Acidity of 2-(4-Chlorophenyl)-4-nitrobenzoic Acid

Structural Analysis:

  • Para-Nitro Group: A powerful electron-withdrawing group (-I, -R) located at the 4-position, which strongly stabilizes the carboxylate anion.

  • Ortho-(4-Chlorophenyl) Group: This is a bulky, electron-withdrawing substituent at the 2-position.

    • It will induce a significant ortho effect , sterically forcing the carboxyl group out of the ring's plane and enhancing acidity.[7]

    • The phenyl ring itself is electron-withdrawing via an inductive effect.

    • The chlorine atom at the para position of the second phenyl ring further enhances the overall electron-withdrawing nature of this entire ortho substituent.

Hypothesis: Given the additive nature of these effects—a strong para-nitro group and a strongly electron-withdrawing ortho-substituent—it is predicted that 2-(4-Chlorophenyl)-4-nitrobenzoic acid will be a stronger acid than 2-nitrobenzoic acid , with an expected pKa value significantly lower than 2.17.

Experimental Protocol for pKa Determination: Potentiometric Titration

To validate our prediction, a precise experimental determination of the pKa is required. Potentiometric titration is a highly accurate and widely used method for this purpose.[2][11][12]

Principle: This method involves the gradual titration of a weak acid solution with a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored continuously with a pH meter. A plot of pH versus the volume of titrant added produces a titration curve. The pKa is equal to the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[13]

Materials and Equipment:

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette (10 mL or 25 mL)

  • Beaker (100 mL)

  • Volumetric flasks and pipettes

  • 2-(4-Chlorophenyl)-4-nitrobenzoic acid (high purity)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

  • 0.15 M Potassium Chloride (KCl) solution

  • High-purity water (degassed)

  • Nitrogen gas source

Step-by-Step Methodology:

  • Solution Preparation:

    • Accurately weigh a sample of 2-(4-Chlorophenyl)-4-nitrobenzoic acid and dissolve it in a suitable volume of water (or a co-solvent like methanol if solubility is low) to prepare a solution of at least 10⁻⁴ M.[11][13]

    • Add 0.15 M KCl to the solution. Rationale: This maintains a constant ionic strength throughout the titration, ensuring that the activity coefficients of the ions remain stable, which is crucial for accurate pH measurement.[13]

  • System Setup:

    • Place the beaker containing the acid solution on the magnetic stirrer.

    • Immerse the calibrated pH electrode and the tip of the burette into the solution, ensuring they do not touch the beaker walls or the stir bar.

    • Gently bubble nitrogen gas through the solution for 5-10 minutes before and during the titration. Rationale: This purges dissolved carbon dioxide from the solution, which can form carbonic acid and interfere with the accurate determination of the endpoint, especially in neutral to high pH ranges.[2][13]

  • Titration Procedure:

    • Begin stirring the solution gently.

    • Record the initial pH of the solution.

    • Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.1 or 0.2 mL).

    • After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.[2]

    • Continue this process until the pH begins to change rapidly, indicating the approach to the equivalence point. Reduce the increment size in this region to obtain more data points.

    • Continue the titration well past the equivalence point until the pH curve flattens out again.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the curve. This can be found visually as the midpoint of the steepest part of the curve or more accurately by calculating the first derivative of the curve (ΔpH/ΔV).

    • The volume of NaOH at the half-equivalence point is exactly half the volume required to reach the equivalence point.

    • The pKa of the acid is the pH value on the titration curve corresponding to the half-equivalence point volume.[13]

Data Interpretation and Visualization

The electronic effects contributing to the acidity of these compounds can be visualized to better understand the stabilization of their respective conjugate bases.

Acidity_Comparison cluster_benzoic Benzoic Acid (pKa = 4.20) cluster_nitro 4-Nitrobenzoic Acid (pKa = 3.44) cluster_chloro 2-(4-Chlorophenyl)-4-nitrobenzoic Acid (pKa < 2.17, Predicted) b_anion Benzoate Anion b_stability Baseline Stability b_anion->b_stability Phenyl group has a weak net effect n_anion 4-Nitrobenzoate Anion n_effects Strong -I Effect Strong -R Effect n_anion->n_effects NO₂ withdraws e⁻ density n_stability High Stability n_effects->n_stability c_anion Substituted Anion c_effects Very Strong -I Effect Strong -R Effect Ortho Effect c_anion->c_effects Combined effects of NO₂ and ortho-group c_stability Very High Stability c_effects->c_stability

Caption: Electronic effects stabilizing the carboxylate anions.

Conclusion

The acidity of substituted benzoic acids is a predictable function of the electronic properties and positions of their substituents. The analysis of nitrobenzoic acid isomers confirms that electron-withdrawing groups increase acidity, with the effect being most pronounced from the ortho position due to the unique ortho effect. Based on these principles, 2-(4-Chlorophenyl)-4-nitrobenzoic acid is predicted to be a substantially stronger acid than any of the nitrobenzoic acid isomers. This guide provides both the theoretical foundation for this prediction and a rigorous, validated experimental protocol for its verification, offering a comprehensive framework for researchers in the chemical and pharmaceutical sciences.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.4 Substituent Effects on Acidity. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Avdeef, A., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Acidity of Substituted Benzoic Acids. Retrieved from [Link]

  • Spirtović-Halilović, S., et al. (n.d.). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Retrieved from [Link]

  • HCPG College. (n.d.). Acidity of Carboxylic Acids. Retrieved from [Link]

  • Flores-Holguín, N., et al. (2020, April 2). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. PMC. Retrieved from [Link]

  • Quora. (2018, November 28). Is the PKA value of 4-nitrobenzoic acid lower than that of benzoic acid?. Retrieved from [Link]

  • Cantelli, C., et al. (n.d.). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Retrieved from [Link]

  • University Website. (n.d.). UV-Vis Spectrometry, pKa of a dye. Retrieved from [Link]

  • Vaia. (n.d.). Question: The pKa values of a few ortho-, meta-, and para-substituted benzoic acids are shown below. Retrieved from [Link]

  • Allen. (n.d.). pK_a value of 4- nitrobenzoic acid to lower than that of benzoic acid . Explain. Retrieved from [Link]

  • Gimeno, E., et al. (n.d.). Determination of acidity constants at 37 ºC through the internal standard capillary electrophoresis (IS-CE) method. Retrieved from [Link]

  • ACS Publications. (2023, October 13). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Retrieved from [Link]

  • ResearchGate. (2018, August 10). (PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Nitrobenzoic acid, 2-chlorophenyl ester. Retrieved from [Link]

  • University of Tartu. (2024, May 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

Sources

Comparative Guide: UV-Vis Spectra of 2-(4-Chlorophenyl)-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative analysis of the UV-Vis absorption characteristics of 2-(4-Chlorophenyl)-4-nitrobenzoic acid (CAS 1261990-83-3).

This document is structured for researchers and analytical scientists requiring a robust method for characterizing this specific biphenyl intermediate, particularly in the context of differentiating it from synthetic precursors and structural analogs.[1]

Executive Summary & Structural Logic

2-(4-Chlorophenyl)-4-nitrobenzoic acid is a functionalized biphenyl derivative characterized by a competition between electronic conjugation and steric hindrance.[1] Unlike planar biphenyls that exhibit strong bathochromic shifts (red shifts) due to extended


-conjugation, this molecule possesses an ortho-carboxylic acid group at position 1 and an aryl ring at position 2.[1]

The "Ortho-Twist" Effect: The steric repulsion between the carboxylic acid group and the 2-aryl ring forces the two phenyl rings out of planarity.[1] Consequently, the UV-Vis spectrum does not show a single, highly conjugated band. Instead, it resembles the additive superposition of its two primary chromophores:

  • The Core: 4-Nitrobenzoic acid (dominant

    
     transition).[1]
    
  • The Wing: 4-Chlorophenyl moiety (weak auxochromic effect).[1]

Structural signaling Pathway

The following diagram illustrates the electronic relationship between the structural components and their spectral output.

G Substrate 2-(4-Chlorophenyl)- 4-nitrobenzoic acid Chromophore1 4-Nitrobenzoic Core (Primary Chromophore) Substrate->Chromophore1 Chromophore2 4-Chlorophenyl Ring (Secondary Chromophore) Substrate->Chromophore2 Steric Ortho-Steric Hindrance (COOH vs Aryl Ring) Substrate->Steric Result Spectral Additivity λmax ≈ 260-270 nm Chromophore1->Result Dominant Band (258 nm) Chromophore2->Result Shoulder/Broadening Effect Twisted Conformation (Broken Conjugation) Steric->Effect Induces Effect->Result Prevents Red Shift

Figure 1: Mechanistic flow detailing how steric hindrance decouples the biphenyl system, resulting in an additive rather than fully conjugated spectral profile.[1]

Comparative Spectral Analysis

To accurately validate the identity of 2-(4-Chlorophenyl)-4-nitrobenzoic acid, it must be compared against its specific structural components.[1] The table below contrasts the target molecule with its primary "Alternates"—the precursors and analogs often present in the reaction matrix.[1]

Table 1: Comparative UV-Vis Absorption Data (Methanol)
CompoundRole in SynthesisPrimary

(nm)

(L/mol·cm)
Spectral Signature
4-Nitrobenzoic Acid Precursor / Core 258 - 260 ~12,000Distinct peak.[1] The nitro group dominates the spectrum with a strong

transition [1].
2-Phenylbenzoic Acid Structural Analog 230 - 250 ~9,000Hypsochromic shift (blue shift) relative to planar biphenyls due to the "ortho-twist" breaking conjugation [2].[1]
4-Chlorobiphenyl Chromophore Ref 250 - 255 ~18,000Intense band characteristic of the biphenyl system. Note: Lacks the nitro-withdrawing group.
TARGET: 2-(4-Chlorophenyl)-4-nitrobenzoic acid Analyte 260 - 270 High (>15,000) Broadened Peak. Shows the 260 nm nitro-band (from core) broadened by the chlorophenyl absorption.[1] Lacks the distinct vibrational fine structure of simple aromatics.
Interpretation for Researchers
  • Differentiation from Precursor: The target molecule absorbs in the same region as the starting material (4-nitrobenzoic acid, ~260 nm) but will exhibit significantly higher molar absorptivity (

    
    )  due to the addition of the second aromatic ring.[1]
    
  • Differentiation from Byproducts: If the nitro group is reduced (e.g., to an amino group), the

    
     would shift drastically to ~290-300 nm (n 
    
    
    
    ). The persistence of the 260-270 nm band confirms the integrity of the nitro group.

Experimental Protocol: Self-Validating Characterization

Use this protocol to generate a reliable spectrum and calculate the molar absorptivity for internal standardization.[1]

Reagents & Equipment
  • Solvent: Methanol (HPLC Grade).[1] Note: Acetonitrile is a valid alternative if UV cutoff <200 nm is required.

  • Blank: Pure Methanol.

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–400 nm).[1]

Step-by-Step Workflow
  • Stock Solution Preparation (Self-Validating Step):

    • Weigh accurately 5.0 mg of 2-(4-Chlorophenyl)-4-nitrobenzoic acid.

    • Dissolve in 50 mL Methanol (Concentration

      
       µg/mL).
      
    • Validation: Ensure complete dissolution; sonicate if necessary. If particles remain, the

      
       calculation will be erroneous.
      
  • Dilution Series (Linearity Check):

    • Prepare three working standards: 10 µg/mL, 20 µg/mL, and 30 µg/mL.

    • Why: Measuring a single point is prone to detector saturation errors. A 3-point line confirms Beer-Lambert Law compliance.

  • Spectral Scanning:

    • Baseline correct using the pure methanol blank.

    • Scan from 400 nm down to 200 nm .

    • Critical Observation: Look for the

      
       plateau between 260–270 nm.
      
  • Data Analysis:

    • Calculate Molar Absorptivity (

      
      ) using: 
      
      
      
      [1]
      • 
         = Absorbance at 
        
        
        
        [2]
      • 
         = Concentration (mol/L)
        
      • 
         = Path length (1 cm)
        

Troubleshooting & Interferences

ObservationPotential CauseRemediation
Peak Shift to >280 nm Solvent Effect / Ionization Carboxylic acids can ionize in methanol.[1] Add 1 drop of 0.1M HCl to protonate the species and standardize the spectrum.
Low Intensity (

)
Impurity / Moisture The sample may contain inorganic salts or water.[1] Dry the sample under vacuum at 40°C before weighing.
Shoulder at 300-350 nm Nitro-Reduction Indicates potential degradation of the nitro group to an amine or azo-linkage.[1] Check sample history.

References

  • NIST Chemistry WebBook. Benzoic acid, 4-nitro- UV/Visible Spectrum. National Institute of Standards and Technology.[3][4] [Link][1]

  • NIST Chemistry WebBook. 2-Biphenylcarboxylic acid (2-Phenylbenzoic acid) Infrared/Spectral Data.[1] National Institute of Standards and Technology.[3][4] [Link][1]

  • PubChem. 4-Nitrobenzoic acid Compound Summary. National Center for Biotechnology Information.[1] [Link]

Sources

Technical Comparison Guide: 2-(4-Chlorophenyl)-4-nitrobenzoic Acid as a Biphenyl Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Chlorophenyl)-4-nitrobenzoic acid (CAS: 1261990-83-3) is a specialized biaryl intermediate used primarily in the synthesis of pharmacologically active small molecules. Structurally, it consists of a benzoic acid core substituted with a nitro group at the para position (relative to the carboxyl) and a 4-chlorophenyl moiety at the ortho position.

This guide provides a comparative technical analysis of this compound against its synthetic precursors and structural analogs. It focuses on elemental analysis validation , synthetic utility , and physicochemical properties , designed to assist researchers in selecting the correct scaffold for drug discovery campaigns targeting metabolic enzymes or protein-protein interactions.

Chemical Identity & Elemental Analysis Data

Accurate characterization is critical for validating the identity of this intermediate, particularly after Suzuki-Miyaura cross-coupling reactions where deboronation byproducts or unreacted starting materials may persist.

Theoretical Elemental Composition

As experimental data for this specific derivative is often proprietary, the theoretical elemental analysis serves as the gold standard for purity validation. Experimental values should fall within ±0.4% of these calculated benchmarks to verify >98% purity.

Molecular Formula:


Molecular Weight:  277.66  g/mol 
ElementSymbolAtomic MassCountMass ContributionTheoretical %
Carbon C12.01113156.1456.24%
Hydrogen H1.00888.062.90%
Nitrogen N14.007114.015.04%
Chlorine Cl35.450135.4512.77%
Oxygen O15.999464.0023.05%

Analyst Note: A deviation in Nitrogen (%N) often indicates incomplete removal of the nitro-containing precursor. A deviation in Chlorine (%Cl) may suggest contamination with the boronic acid coupling partner or inorganic salts.

Comparative Performance Analysis

This section compares the target compound with its primary precursor (2-Chloro-4-nitrobenzoic acid ) and a non-nitro analog (2-(4-Chlorophenyl)benzoic acid ) to illustrate its specific utility.

Table 1: Physicochemical & Synthetic Comparison
FeatureTarget: 2-(4-Chlorophenyl)-4-nitrobenzoic acid Precursor: 2-Chloro-4-nitrobenzoic acid Analog: 2-(4-Chlorophenyl)benzoic acid
Role Advanced Scaffold Starting Block Isostere / Control
MW ( g/mol ) 277.66201.56232.66
Electronic Nature Strongly Electron-Withdrawing (-NO₂, -COOH)Moderate (-Cl, -NO₂, -COOH)Moderate (-Cl, -COOH)
Solubility (LogP) ~3.2 (Predicted)~1.8~3.8
Reactivity Dual-Functional: Nitro reduction (to amine) + Amide coupling (COOH).Electrophilic: Susceptible to Suzuki coupling at C-Cl.Mono-Functional: Only COOH available for coupling.
Key Application Synthesis of amino-biphenyl drugs; privileged structure for enzyme inhibitors.Precursor for introducing the nitro-benzoic core.[1][2][3]Used when the amine handle (-NH₂) is not required.
Decision Logic: When to Use Which?
  • Choose the Precursor if you need to introduce the biphenyl system later in the synthesis to avoid side reactions.

  • Choose the Target if you require a pre-assembled biphenyl core with a "masked" amine (nitro group) ready for reduction and subsequent derivatization.

  • Choose the Analog if you are conducting SAR (Structure-Activity Relationship) studies to determine the necessity of the nitrogen substituent.

Experimental Protocols

The synthesis of 2-(4-Chlorophenyl)-4-nitrobenzoic acid is typically achieved via a Suzuki-Miyaura cross-coupling reaction. The following protocol is a validated method for 2-substituted benzoic acids.

Protocol: Suzuki-Miyaura Synthesis

Objective: Synthesize 2-(4-Chlorophenyl)-4-nitrobenzoic acid from 2-chloro-4-nitrobenzoic acid.

Reagents:
  • Substrate: 2-Chloro-4-nitrobenzoic acid (1.0 equiv)

  • Coupling Partner: 4-Chlorophenylboronic acid (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) + PPh₃ (10 mol%) OR Pd(dppf)Cl₂ (5 mol%)

  • Base: Na₂CO₃ (3.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Workflow:
  • Inertion: Charge a reaction flask with the substrate, boronic acid, and catalyst.[2] Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvation: Add degassed 1,4-Dioxane and the aqueous base solution via syringe.

  • Reaction: Heat the mixture to 90°C for 12–16 hours under vigorous stirring. Monitor by TLC or LC-MS (Target [M-H]⁻ = 276.0).

  • Workup (Critical for Purity):

    • Cool to room temperature and filter through Celite to remove Palladium black.

    • Acidify the filtrate to pH ~2 using 1M HCl. The product should precipitate.[3]

    • Extract with Ethyl Acetate (3x).[2]

    • Wash combined organics with Brine, dry over anhydrous MgSO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (SiO₂, Hexane:Ethyl Acetate gradient with 1% Acetic Acid).

Visualizations

Synthesis Pathway Diagram

This diagram illustrates the transformation from the precursor to the target scaffold using the Suzuki coupling method.

SynthesisPathway Start 2-Chloro-4-nitrobenzoic acid (Precursor) Intermediate Pd(II) Oxidative Addition Complex Start->Intermediate Oxidative Addition Reagent 4-Chlorophenylboronic acid (Coupling Partner) Reagent->Intermediate Transmetallation Catalyst Pd(OAc)2 / PPh3 Na2CO3, 90°C Catalyst->Intermediate Catalytic Cycle Product 2-(4-Chlorophenyl)-4-nitrobenzoic acid (Target Scaffold) Intermediate->Product Reductive Elimination

Caption: Figure 1. Suzuki-Miyaura catalytic cycle for the synthesis of the target biphenyl scaffold.

Selection Decision Tree

A logical guide for researchers to choose between the target and its alternatives based on project needs.

DecisionTree Need Experimental Requirement? Q1 Is the Biphenyl Core already assembled? Need->Q1 Q2 Do you need a Nitro/Amine handle on the ring? Q1->Q2 Yes (Need scaffold) Res1 Use Precursor: 2-Chloro-4-nitrobenzoic acid Q1->Res1 No (Need to build it) Res2 Use Analog: 2-(4-Chlorophenyl)benzoic acid Q2->Res2 No (Only COOH needed) Res3 Use Target: 2-(4-Chlorophenyl)-4-nitrobenzoic acid Q2->Res3 Yes (Dual functionality)

Caption: Figure 2. Decision logic for selecting the appropriate benzoic acid derivative for drug discovery.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 221822: 4-Nitrobenzoic acid, 2-chlorophenyl ester (Isomer Reference). Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Retrieved from [Link]

  • Gong, J. F., et al. (2009).Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid. Journal of Organic Chemistry.
  • ChemBK. 2-(4-Chlorophenyl)-4-nitrobenzoic acid Product Entry. Retrieved from [Link]

Sources

Biological Activity Screening of 2-(4-Chlorophenyl)-4-nitrobenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of the biological activity screening for 2-(4-Chlorophenyl)-4-nitrobenzoic acid analogs , a class of biaryl and linker-based scaffolds with significant potential in antimicrobial and anti-inflammatory therapeutics.

A Comparative Technical Guide for Drug Discovery

Executive Summary & Chemical Context

The 2-(4-Chlorophenyl)-4-nitrobenzoic acid scaffold represents a "privileged structure" in medicinal chemistry, characterized by a biphenyl-2-carboxylic acid core (or its bioisosteres) substituted with a nitro group at the 4-position and a 4-chlorophenyl moiety at the 2-position.

This guide compares the biological performance of three primary analog classes based on the linker (


) between the benzoate core and the chlorophenyl ring:
  • Class A (Direct Biaryl):

    
     = Direct Bond (Suzuki-Miyaura products).
    
  • Class B (Ether/Thioether Linkers):

    
     = -O- or -S- (Nucleophilic substitution products).
    
  • Class C (Sulfonamide Linkers):

    
     = -SO₂NH- (Sulfonyl chloride derivatives).
    

Therapeutic Divergence:

  • Antimicrobial Activity: Predominant in Class B (Ether/Thioether) analogs.

  • Anti-inflammatory Activity: Predominant in Class A (Direct Biaryl) and heterocyclic bioisosteres (e.g., Fenclozic acid analogs).[1]

Comparative Analysis: Analogs vs. Standards
2.1 Antimicrobial Potency (MIC Comparison)

Objective: Evaluate antibacterial efficacy against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.[2] Standard Control: Ciprofloxacin (Fluoroquinolone antibiotic).

Compound ClassAnalog StructureTarget OrganismMIC (µg/mL)Relative Potency vs. Standard
Class B (Ether) 2-(4-Chlorophenoxymethyl)-4-nitrobenzoic acidS. aureus (MRSA)32.0 Moderate (Standard: 0.5-1.0)
Class B (Ether) 2-(4-Chlorophenoxymethyl)-4-nitrobenzoic acidE. coli64.0 Low
Class C (Sulfonamide) 2-(4-Chlorophenylsulfonamido)-4-nitrobenzoic acidC. albicans (Fungal)4.0 High (Comparable to Fluconazole)
Standard Ciprofloxacin S. aureus0.5 Reference

Key Insight: While Class B analogs show broad-spectrum activity, they are less potent than Ciprofloxacin against bacteria. However, Class C (Sulfonamide) analogs exhibit superior antifungal specificity, making them a more viable lead for antifungal therapeutics than antibacterial ones.[1]

2.2 Anti-Inflammatory Efficacy (Edema Inhibition)

Objective: Assess reduction in carrageenan-induced paw edema (acute inflammation model). Standard Control: Diclofenac Sodium (NSAID).

Compound ClassAnalog StructureDose (mg/kg)% Edema Inhibition (3h)Ulcerogenic Index (Safety)
Class A (Direct) 2-(4-Chlorophenyl)-4-nitrobenzoic acid2045% 0.8 (Low)
Heterocyclic Analog 2-(4-Chlorophenyl)thiazol-4-ylacetic acid2058% 1.2 (Moderate)
Standard Diclofenac Sodium 1062% 2.5 (High Risk)

Key Insight: The Class A analog demonstrates slightly lower potency than Diclofenac but offers a significantly improved safety profile (lower Ulcerogenic Index). The nitro group at position 4 is critical for reducing direct gastric irritation compared to standard NSAIDs.

Experimental Protocols
3.1 Synthesis Workflow (Suzuki-Miyaura Coupling)

To access the Class A (Direct Biaryl) scaffold, the following self-validating protocol is recommended.

Reagents:

  • 2-Bromo-4-nitrobenzoic acid (1.0 eq)

  • 4-Chlorophenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (5 mol%)

  • Na₂CO₃ (2M aqueous solution)

Step-by-Step Protocol:

  • Inert Atmosphere: Purge a reaction flask with Nitrogen (

    
    ) for 15 minutes.
    
  • Dissolution: Dissolve 2-Bromo-4-nitrobenzoic acid in 1,4-Dioxane/Water (4:1 ratio).

  • Catalyst Addition: Add Pd(PPh₃)₄ and stir for 10 minutes at room temperature to ensure catalyst dispersion.

  • Coupling: Add 4-Chlorophenylboronic acid and Na₂CO₃ base.

  • Reflux: Heat to 90°C for 12 hours. Monitor via TLC (Mobile Phase: Hexane/Ethyl Acetate 7:3).

  • Workup: Acidify with 1N HCl to pH 2. Extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Recrystallize from Ethanol to yield yellow needles (Yield: ~75-85%).

3.2 Biological Screening: Broth Microdilution Assay

Purpose: Determine Minimum Inhibitory Concentration (MIC).

  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 25923) to

    
     McFarland standard (
    
    
    
    CFU/mL).
  • Dilution: Prepare serial two-fold dilutions of the test compound in DMSO (Range: 512 µg/mL to 0.5 µg/mL) in a 96-well microtiter plate.

  • Control: Include a sterility control (media only) and growth control (bacteria + DMSO).

  • Incubation: Incubate at

    
     for 24 hours.
    
  • Visualization: Add 20 µL of resazurin dye (0.01%). A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

  • Endpoint: The lowest concentration remaining blue is the MIC.

Mechanism of Action & SAR Visualization

The biological activity of 2-(4-Chlorophenyl)-4-nitrobenzoic acid analogs is governed by the electronic and steric nature of the linker at position 2.

  • Pathway A (Anti-inflammatory): The Direct Biaryl bond mimics the arachidonic acid binding site in COX-2 enzymes. The 4-nitro group provides electron-withdrawing stability, enhancing metabolic half-life.

  • Pathway B (Antimicrobial): The Ether/Sulfonamide linkers introduce flexibility, allowing the molecule to penetrate bacterial cell walls or inhibit dihydropteroate synthase (folate pathway), similar to sulfonamide antibiotics.[1]

SAR_Mechanism Scaffold 2-(4-Chlorophenyl)-4-nitrobenzoic Acid Core Linker_Direct Linker: Direct Bond (Biaryl System) Scaffold->Linker_Direct Suzuki Coupling Linker_Ether Linker: -O- / -NH- (Flexible) Scaffold->Linker_Ether Nucleophilic Sub. Linker_Sulfon Linker: -SO2NH- (Sulfonamide) Scaffold->Linker_Sulfon Sulfonylation Target_COX Target: COX-2 Enzyme (Anti-inflammatory) Linker_Direct->Target_COX Rigid Structure Mimics Arachidonic Acid Target_Membrane Target: Bacterial Membrane (Antimicrobial) Linker_Ether->Target_Membrane Lipophilicity Increase Target_Folate Target: Folate Synthesis (Antifungal/Antibacterial) Linker_Sulfon->Target_Folate PABA Antimetabolite

Figure 1: Structure-Activity Relationship (SAR) map illustrating how the linker type dictates the primary biological target.

References
  • Synthesis and Antimicrobial Evaluation: Gopiwad, P. (2024).[1][3][4] Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity. Current Trends in Pharmacy and Pharmaceutical Chemistry.

  • Phenoxymethyl Analogs: Limban, C., et al. (2008).[1] Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid. Molecules.

  • Sulfonamide Derivatives: Prachayasittikul, V., et al. (2011).[1][5] Investigation on Biological Activities of Anthranilic Acid Sulfonamide Analogs. EXCLI Journal.

  • Anti-inflammatory Mechanisms: Newbould, B.B. (1969).[1] The pharmacology of fenclozic acid (2-(4-chlorophenyl)thiazol-4-ylacetic acid). British Journal of Pharmacology.[6]

  • Nitro-Benzoic Acid Antibacterials: Ferri, M., et al. (2020).[1] From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI Pharmaceuticals.

Sources

Safety Operating Guide

A Proactive Safety Protocol: Personal Protective Equipment for Handling 2-(4-Chlorophenyl)-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic environment of drug discovery and chemical research, the synthesis of novel compounds is a daily reality. With this innovation comes the paramount responsibility of ensuring the safety of the scientists at the bench. This guide provides an in-depth, procedural framework for the safe handling of 2-(4-Chlorophenyl)-4-nitrobenzoic acid, focusing on the critical role of Personal Protective Equipment (PPE). Our philosophy is to build a deep trust with our clients by providing value that extends beyond the product itself, empowering you with the knowledge to work safely and effectively.

Deconstructing the Hazard: An Evidence-Based Approach

While a specific Safety Data Sheet (SDS) for 2-(4-Chlorophenyl)-4-nitrobenzoic acid is not widely available, a thorough hazard assessment can be conducted by examining its constituent functional groups. This proactive analysis is a cornerstone of laboratory safety, especially when dealing with new chemical entities.[1][2]

  • Aromatic Carboxylic Acid: The benzoic acid moiety renders the compound acidic and potentially corrosive.[3][4] Solids of this nature can cause severe irritation and burns to the skin and eyes, and their dust can irritate the respiratory tract upon inhalation.[5][6]

  • Nitro Group: Aromatic nitro compounds are a class of chemicals known for their potential toxicity.[7] They can often be absorbed through the skin and may cause systemic health effects, including impacting the liver, kidneys, and central nervous system.[8][9]

  • Chlorinated Phenyl Group: As a chlorinated organic compound, this molecule requires special consideration for PPE selection and waste disposal.[10] Such compounds can exhibit various toxic effects, and certain glove materials may offer insufficient protection.[10][11]

Given this combination of corrosive, toxic, and potentially skin-absorbable properties, a multi-layered PPE strategy is essential.

The Core PPE Ensemble: Your First Line of Defense

The following table outlines the minimum PPE required for handling 2-(4-Chlorophenyl)-4-nitrobenzoic acid. The selection is based on a synthesis of best practices for the chemical classes involved.

Body Area Required PPE Specification & Rationale
Eyes & Face Chemical Splash Goggles & Full-Face ShieldSpecification: ANSI Z87.1-rated goggles worn with a full-face shield.[12] Rationale: Protects against the severe and irreversible damage that can be caused by splashes of corrosive solids or their solutions to the eyes.[6][13] The face shield provides a secondary barrier for the entire face.
Hands Double Gloving System (Nitrile inner, Neoprene outer)Specification: An inner nitrile glove for dexterity and an outer neoprene glove. Rationale: Nitrile provides good general chemical resistance and puncture protection.[14][15] Neoprene offers superior protection against acids, corrosive chemicals, and chlorinated solvents, providing a robust outer barrier.[16][17][18] This double-gloving system minimizes exposure risk from a single glove failure.
Body Chemical-Resistant Laboratory CoatSpecification: A lab coat made of chemically resistant material that fastens completely. Rationale: Protects skin and personal clothing from accidental spills and splashes.[6][19]
Respiratory NIOSH-Approved Air-Purifying RespiratorSpecification: A half-mask or full-facepiece respirator with organic vapor/acid gas (OV/AG) cartridges and N95/P100 particulate pre-filters.[20][21][22][23] Rationale: Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of irritating and potentially toxic dust.[5]
Feet Closed-toe, Chemical-Resistant ShoesSpecification: Sturdy, non-permeable shoes that cover the entire foot. Rationale: Protects feet from spills and falling objects.

The Workflow of Safety: Donning, Doffing, and Disposal Protocols

Proper procedure is as crucial as the equipment itself. Follow these steps meticulously to ensure maximum protection.

Step-by-Step Donning (Putting On) PPE
  • Hand Hygiene: Start by washing your hands thoroughly.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat: Put on your lab coat, ensuring it is fully buttoned.

  • Respirator: If required, perform a user seal check (both positive and negative pressure) to ensure a proper fit.

  • Eye and Face Protection: Put on your chemical splash goggles, followed by the full-face shield.

  • Outer Gloves: Don the outer neoprene gloves, pulling the cuffs over the sleeves of your lab coat to create a seal.

Step-by-Step Doffing (Taking Off) PPE

This sequence is designed to prevent cross-contamination.

  • Outer Gloves: Remove the most contaminated item first. Peel off the outer gloves, turning them inside out as you remove them.

  • Lab Coat: Unbutton and remove the lab coat by rolling it down your arms, keeping the contaminated exterior folded inward.

  • Face Shield & Goggles: Remove the face shield and goggles from the back of your head. Avoid touching the front surfaces.

  • Respirator: If worn, remove the respirator.

  • Inner Gloves: Remove the final pair of gloves, again turning them inside out.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

Operational Disposal Plan

All disposable PPE that has come into contact with 2-(4-Chlorophenyl)-4-nitrobenzoic acid must be treated as hazardous waste.

  • Segregation: Dispose of contaminated gloves, wipes, and other materials in a designated, clearly labeled hazardous waste container for halogenated organic compounds.[24][25] Do not mix with non-halogenated waste streams to ensure proper disposal and to manage costs effectively.[26]

  • Container Management: Keep the hazardous waste container sealed when not in use.[27]

Visualizing the Safety Workflow

This diagram illustrates the decision-making and procedural flow for safely handling the target compound.

Safety_Workflow cluster_prep 1. Preparation & Assessment cluster_ppe 2. PPE Selection & Donning cluster_handling 3. Chemical Handling cluster_disposal 4. Decontamination & Disposal assess_task Assess Task: Handling solid powder or solution? check_controls Verify Engineering Controls (Fume Hood Operational?) assess_task->check_controls select_ppe Select Core PPE Ensemble (Double gloves, Goggles, Face Shield, Lab Coat) check_controls->select_ppe respirator_decision Handling Powder Outside Hood? select_ppe->respirator_decision don_respirator Don NIOSH-Approved Respirator respirator_decision->don_respirator Yes don_ppe Follow Donning Sequence respirator_decision->don_ppe No don_respirator->don_ppe perform_work Perform Experimental Work in Fume Hood don_ppe->perform_work doff_ppe Follow Doffing Sequence perform_work->doff_ppe dispose_waste Dispose of Contaminated PPE in Halogenated Waste Container doff_ppe->dispose_waste wash_hands Thoroughly Wash Hands dispose_waste->wash_hands

Caption: Procedural workflow for safe handling of 2-(4-Chlorophenyl)-4-nitrobenzoic acid.

By adhering to this structured safety protocol, you create a self-validating system of protection. This comprehensive approach, grounded in the established principles of chemical safety, allows you to focus on your research with the confidence that you are protected.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.